molecular formula C3H4N2S B2762158 3-Methyl-1,2,5-thiadiazole CAS No. 5728-06-3

3-Methyl-1,2,5-thiadiazole

Cat. No.: B2762158
CAS No.: 5728-06-3
M. Wt: 100.14
InChI Key: WCUMFMHNYNLLBE-UHFFFAOYSA-N
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Description

3-Methyl-1,2,5-thiadiazole is an electron-deficient aromatic heterocyclic compound of significant interest in advanced chemical research and development . Its core structure is planar and exhibits notable thermal stability and resistance to concentrated mineral acids . The pronounced electron-withdrawing nature of the 1,2,5-thiadiazole ring system profoundly influences the properties of its substituents, making it a valuable scaffold for tuning the physicochemical characteristics of complex molecules . In research, this compound serves as a key synthetic intermediate and pharmacophore. Thiadiazole derivatives are extensively investigated for their versatile biological activities, which include antiviral, fungicidal, and anticancer properties . A prominent research application involves its oxidized form, 1,2,5-thiadiazole 1,1-dioxide, and the corresponding stable radical anions, which are explored as building blocks for functional molecular materials . These materials show potential in organic electronics, such as in the construction of magnets, OLEDs, and conducting materials, due to their rich electrochemistry and ability to form coordination compounds with metal ions . Researchers value this heterocycle for its ability to act as a bioisostere and for the unique reactivity it imparts on molecular structures. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c1-3-2-4-6-5-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUMFMHNYNLLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Properties of 3-Methyl-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is rich with heterocyclic scaffolds that serve as the foundational architecture for a vast array of therapeutic agents. Among these, the thiadiazole isomers are of paramount importance, acting as versatile building blocks in drug design and materials science.[1] Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms.[1] This guide focuses specifically on the 1,2,5-thiadiazole isomer, a motif recognized for its high thermal and chemical stability, and its role as a "constrained pharmacophore" and a "two-electron donor system".[2][3]

The inherent properties of the 1,2,5-thiadiazole ring, including its high aromaticity and its capacity for hydrogen bonding, make it a privileged structure in the development of novel bioactive molecules.[2] This guide provides an in-depth examination of a fundamental member of this class: 3-Methyl-1,2,5-thiadiazole . We will explore its core physicochemical properties, spectroscopic signature, a representative synthetic pathway, and the scientific rationale behind its utility in research and development, providing a technical foundation for professionals in the field.

Section 1: Physicochemical and Spectroscopic Profile

The predictable and characterizable nature of 3-Methyl-1,2,5-thiadiazole is fundamental to its application. Its properties are a direct consequence of its aromatic, heterocyclic structure.

Core Physicochemical Properties

While experimental data for this specific derivative is sparse in publicly available literature, a combination of high-quality computed data and experimental values for the parent 1,2,5-thiadiazole provides a reliable physicochemical profile.

PropertyValueSource & Notes
Molecular Formula C₃H₄N₂S(PubChem CID: 13248941)
Molecular Weight 100.14 g/mol (PubChem CID: 13248941)
CAS Number 139351-48-9(PubChem CID: 13248941)
Boiling Point (Est.) ~95-105 °CEstimated based on the experimental boiling point of the parent 1,2,5-thiadiazole (94 °C).[2] The addition of a methyl group slightly increases the boiling point.
Melting Point (Est.) < -40 °CEstimated based on the experimental melting point of the parent 1,2,5-thiadiazole (-50.1 °C).[2]
Topological Polar Surface Area (TPSA) 54 ŲA key descriptor for predicting drug transport properties. (PubChem CID: 13248941)
XLogP3-AA (Lipophilicity) 0.8Indicates moderate lipophilicity. (PubChem CID: 13248941)
Hydrogen Bond Acceptor Count 3The two nitrogen atoms and the sulfur atom can act as acceptors. (PubChem CID: 13248941)
Hydrogen Bond Donor Count 0Lacks labile protons for donation. (PubChem CID: 13248941)
Spectroscopic Signature for Structural Verification

The unambiguous identification of 3-Methyl-1,2,5-thiadiazole relies on a combination of spectroscopic techniques. The following describes the expected spectral characteristics, providing a basis for quality control and structural confirmation in a laboratory setting. The data is inferred from the known spectra of the parent 1,2,5-thiadiazole and general knowledge of substituted aromatic heterocycles.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and diagnostic.

    • Ring Proton: A singlet peak is anticipated for the lone proton on the thiadiazole ring (at the C4 position). For the parent compound, this signal appears far downfield at δ 8.61 ppm , reflecting the deshielding environment of the aromatic ring.[4] A similar chemical shift is expected for the 3-methyl derivative.

    • Methyl Protons: A singlet peak with an integration of 3H, corresponding to the methyl group, is expected in the aliphatic region, likely around δ 2.4-2.7 ppm .

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides confirmation of the carbon skeleton.

    • Ring Carbons: Two distinct signals are expected for the two ring carbons. For the parent 1,2,5-thiadiazole, the ring carbons appear at δ 151.6 ppm .[4] For the 3-methyl derivative, the substituted carbon (C3) and the unsubstituted carbon (C4) will have slightly different shifts but should fall within the general range of 130-160 ppm cited for this class of heterocycles.[5]

    • Methyl Carbon: A single peak in the upfield region (typically δ 15-25 ppm ) corresponding to the methyl carbon.

  • IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups and the overall ring structure.

    • C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. For the parent compound, this is observed at 3106 cm⁻¹ .[6] Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

    • C=N Stretching: Strong absorptions corresponding to the C=N stretching within the aromatic ring are characteristic and typically appear in the 1500-1600 cm⁻¹ region.[7]

    • Ring Vibrations: A series of absorptions in the fingerprint region (<1500 cm⁻¹) are indicative of the thiadiazole ring itself. For the parent compound, a notable C-H bending mode is seen at 838 cm⁻¹ .[6]

Section 2: Synthesis and Reactivity

The construction of the 1,2,5-thiadiazole ring is a well-established process in synthetic organic chemistry, providing reliable access to this important scaffold.

Core Synthetic Strategy: Cyclization of 1,2-Diamines

The most direct and common method for synthesizing the 1,2,5-thiadiazole core is the reaction of a 1,2-diamine with a sulfur-donating reagent.[2] The choice of the diamine directly dictates the substitution pattern on the final heterocyclic ring. For the synthesis of 3-Methyl-1,2,5-thiadiazole, the logical and required precursor is 1,2-diaminopropane . The reaction typically employs sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in a suitable solvent.[2]

The causality behind this choice is the direct formation of the N-C-C-N backbone of the diamine into the N-C-C-N fragment of the thiadiazole ring, with the sulfur reagent closing the ring. This method is robust and has been used to prepare the parent compound from ethylenediamine and substituted derivatives like 3,4-dimethyl-1,2,5-thiadiazole from 2,3-diaminobutane.[2]

Synthesis_Workflow Precursor 1,2-Diaminopropane Reaction Cyclization Reaction (Heat, Inert Atm.) Precursor->Reaction Reagent Sulfur Monochloride (S₂Cl₂) in DMF Reagent->Reaction Workup Aqueous Workup & Distillation Reaction->Workup Product 3-Methyl-1,2,5-thiadiazole Workup->Product

Caption: General workflow for the synthesis of 3-Methyl-1,2,5-thiadiazole.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from a well-established procedure for the synthesis of the parent 1,2,5-thiadiazole and is presented here as a self-validating system for producing the 3-methyl derivative.[4] The key is the substitution of the starting material.

Objective: To synthesize 3-Methyl-1,2,5-thiadiazole from 1,2-diaminopropane.

Materials:

  • 1,2-Diaminopropane (or its dihydrochloride salt)

  • Sulfur monochloride (S₂Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pentane

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Heating mantle with a stirrer.

  • Distillation apparatus.

  • Separatory funnel.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, charge a three-neck round-bottom flask with sulfur monochloride (S₂Cl₂) dissolved in anhydrous DMF. The system should be under a positive pressure of nitrogen.

  • Precursor Addition: Slowly add a solution of 1,2-diaminopropane in DMF to the stirred S₂Cl₂ solution via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

  • Heating: After the addition is complete, gradually heat the reaction mixture to 75–80 °C. Maintain this temperature with stirring for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the mixture to approximately 10 °C using an ice bath. Slowly and carefully add water to quench the reaction.

  • Isolation by Distillation: Assemble a distillation apparatus and distill the mixture until the vapor temperature reaches 100 °C. The distillate will contain an azeotropic mixture of water and the product, 3-Methyl-1,2,5-thiadiazole.

  • Extraction: Transfer the distillate to a separatory funnel and extract several times with pentane.

  • Purification: Combine the organic (pentane) extracts, wash once with a small amount of water, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Final Product: Filter off the drying agent and remove the pentane by distillation at atmospheric pressure. The remaining liquid is the desired product, 3-Methyl-1,2,5-thiadiazole.

Chemical Reactivity and Stability

The 1,2,5-thiadiazole ring is characterized by a high degree of aromaticity, which imparts significant thermal stability.[2] This stability is a key feature for its use in drug development, as it is less likely to undergo metabolic degradation at the ring. However, it is not inert:

  • Basicity: The ring is weakly basic, with the parent compound having a pKa of -4.9.[2] This is due to the delocalization of the nitrogen lone pairs within the aromatic π-system, making them less available for protonation.

  • Oxidation: The ring sulfur can be readily oxidized, for instance by m-CPBA, to form a non-aromatic thiadiazole-1-oxide.[2] This provides a handle for further chemical modification.

  • Photodegradation: While thermally stable, some derivatives, such as 3,4-diphenyl-1,2,5-thiadiazole, can undergo photochemical degradation.[2]

Section 3: Applications in Drug Discovery and Materials Science

The utility of 3-Methyl-1,2,5-thiadiazole is not as a therapeutic agent itself, but as a crucial building block. Its core structure is a validated pharmacophore found in numerous compounds with diverse biological activities.

The 1,2,5-Thiadiazole Core as a Privileged Pharmacophore

The 1,2,5-thiadiazole ring is considered a privileged scaffold because its derivatives have been shown to interact with a wide range of biological targets.[1] This versatility stems from its electronic properties and stable, rigid structure. It often serves as a bioisosteric replacement for other aromatic rings, like benzene or oxazole, offering advantages in tuning properties like lipophilicity and metabolic stability.[1]

The broad spectrum of reported biological activities for compounds containing the 1,2,5-thiadiazole moiety is extensive and includes:

  • Antimicrobial Activity: Derivatives have shown moderate but significant inhibition against Mycobacterium tuberculosis and other bacteria like Staphylococcus aureus and E. coli.[2]

  • Antiviral and Anti-HIV Activity: The scaffold is present in molecules investigated for their antiviral properties.[1]

  • Anticancer and Antitumor Activity: Numerous thiadiazole-containing compounds have been reported to possess anticancer properties.[1]

  • Anti-inflammatory and Antihypertensive Activity: The ring system is a component of various molecules designed to target pathways involved in inflammation and blood pressure regulation.[1]

Biological_Applications cluster_targets Potential Therapeutic Areas Core 1,2,5-Thiadiazole Scaffold Antimicrobial Antimicrobial Agents (e.g., Anti-TB) Core->Antimicrobial Bioisostere for Target Binding Antiviral Antiviral Agents (e.g., Anti-HIV) Core->Antiviral Metabolic Stability Anticancer Anticancer Agents Core->Anticancer Scaffold for SAR Studies AntiInflammatory Anti-inflammatory Core->AntiInflammatory H-Bond Acceptor Neuroprotective Neuroprotective Agents Core->Neuroprotective Other Other Activities (Antihypertensive, etc.) Core->Other

Caption: The 1,2,5-thiadiazole scaffold as a core for diverse biological activities.

Rationale in Drug Design

The scientific reasoning for employing the 1,2,5-thiadiazole ring in drug design is multifaceted:

  • Metabolic Stability: The aromatic nature of the ring makes it resistant to many common metabolic pathways, potentially increasing the half-life of a drug.

  • Hydrogen Bonding: The nitrogen atoms act as effective hydrogen bond acceptors, which is critical for molecular recognition and binding to protein targets.[2]

  • Structural Rigidity: The planar, rigid structure helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and potentially increasing potency.

Conclusion

3-Methyl-1,2,5-thiadiazole represents a foundational molecule within a class of heterocycles of significant scientific interest. While a simple derivative, its core properties—chemical stability, predictable spectroscopic signature, and accessible synthesis—make it an important starting point for the synthesis of more complex molecules. For researchers in drug discovery, understanding the fundamental characteristics of this scaffold is essential for leveraging its potential in the design of next-generation therapeutics. Its proven track record as a versatile pharmacophore ensures that the 1,2,5-thiadiazole ring system will remain a subject of active research and development for years to come.

References

  • Zaręba, M., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4933. Available at: [Link]

  • Karcz, D., et al. (2020). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. International Journal of Molecular Sciences. Available at: [Link]

  • Benedetti, E., & Bertini, I. (1968). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(9), 1425-1432. Available at: [Link]

  • Acar Çevik, U., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 27(21), 7244. Available at: [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

  • The Royal Society of Chemistry. (2013). bibenzo[c][5][8][9]thiadiazole Supplementary Information. Chemical Communications. Available at: [Link]

  • PubChem. (n.d.). 1,2,5-Thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-thiadiazoles. Retrieved from [Link]

  • Valdebenito, V., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). A high-resolution infrared study of five bands of 1,2,5-thiadiazole in the range 750–1250cm−1, together with ab initio and DFT studies. Retrieved from [Link]

  • Ağirbaş, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. Retrieved from [Link]

  • Krespan, C. G., & Marion, C. M. (1998). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 309-348. Available at: [Link]

Sources

Technical Monograph: 3-Methyl-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Methyl-1,2,5-thiadiazole (CAS 5728-06-3). This document is structured to serve researchers requiring actionable data on synthesis protocols, reactivity pitfalls, and medicinal chemistry utility.[1]

CAS Number: 5728-06-3 Formula: C


H

N

S Molecular Weight: 100.14 g/mol [1]

Executive Summary

3-Methyl-1,2,5-thiadiazole is a five-membered, electron-deficient heteroaromatic ring containing one sulfur and two nitrogen atoms. In medicinal chemistry, it serves as a critical bioisostere for pyridine and thiazole rings, offering unique lipophilicity (LogP ~0.[1]8) and hydrogen-bonding capabilities without the basicity associated with pyridine nitrogen.[2][3]

This guide focuses on its utility as a scaffold in drug discovery (notably in muscarinic agonists like Xanomeline ) and provides field-proven protocols for its synthesis and functionalization, specifically addressing the stability challenges of the N-S-N bond system.[1]

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

PropertyValueNotes
Appearance Colorless to pale yellow liquidOxidizes/darkens upon prolonged air exposure.[2][3]
Boiling Point 121 °CDistillable under atmospheric pressure.[2]
Density ~1.2 g/mLEstimated based on parent 1,2,5-thiadiazole.[1][4]
Solubility DCM, Ethanol, THF, TolueneMiscible with most organic solvents; limited water solubility.[1]
pKa -4.90 (Conjugate acid)Extremely weak base; protonation occurs only in superacids.[2][3]
Dipole Moment 1.56 DHigh aromatic character but lower polarity than imidazole.[2]

Synthesis Protocols

Method A: Cyclization of 1,2-Diaminopropane (Primary Route)

The most atom-efficient industrial route involves the reaction of 1,2-diaminopropane with sulfur monochloride (


) or sulfur dichloride (

).[1] This method constructs the N-S-N bond system directly.[2]

Reagents: 1,2-Diaminopropane, Sulfur Monochloride (


), DMF (Solvent).[1]
Critical Control Point:  Temperature control is vital. Exotherms above 80°C can degrade the sulfur chloride reagent, leading to polymerization.[1][2]

Protocol:

  • Setup: Charge a reactor with DMF (5 volumes) and 1,2-diaminopropane (1.0 equiv). Cool to 0°C.[2][5]

  • Addition: Add

    
     (3.0 equiv) dropwise over 2 hours. Note: Evolution of HCl gas will occur; efficient scrubbing is required.[1]
    
  • Cyclization: Warm the mixture to 75–80°C and stir for 4 hours. The solution will turn dark red/brown.[2]

  • Workup: Quench with ice water. Extract with Dichloromethane (DCM).[1][2][6] Wash organic layer with saturated

    
     to remove acidic byproducts.[2]
    
  • Purification: Distillation at reduced pressure yields the product.[2]

Method B: The Hurd-Mori Reaction (Alternative)

For derivatives where the methyl group is part of a more complex starting material, the Hurd-Mori cyclization of


-methylene hydrazones with thionyl chloride (

) is preferred.[1]

Synthesis cluster_0 Method A: Direct Cyclization Start 1,2-Diaminopropane Inter Intermediate (Sulfur-Diamine Complex) Start->Inter 0°C, Dropwise Reagent S2Cl2 / DMF (Sulfur Monochloride) Reagent->Inter Product 3-Methyl-1,2,5-thiadiazole (CAS 5728-06-3) Inter->Product Heat to 80°C -HCl, -S caption Fig 1. Synthesis of 3-Methyl-1,2,5-thiadiazole via diamine cyclization.

Reactivity & Functionalization: The "Lithiation Trap"[1][2]

A common error in handling 1,2,5-thiadiazoles is attempting direct lithiation (e.g., with n-BuLi) to functionalize the methyl group.[1] Unlike isoxazoles or pyrazoles, the 1,2,5-thiadiazole ring is susceptible to nucleophilic attack at the sulfur atom.[1]

The Failure Mode: Ring Cleavage

Treatment of 3-methyl-1,2,5-thiadiazole with strong nucleophiles (n-BuLi, Grignards) often leads to ring opening, forming 1,2-diimines or elemental sulfur byproducts rather than the desired carbanion.[1]

The Solution: Radical Functionalization

To derivatize the methyl group, rely on radical pathways that avoid the nucleophilic vulnerability of the sulfur atom.[1][2]

Protocol: Radical Bromination (Wohl-Ziegler) [1]

  • Reagents: N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (cat.),

    
     or Benzotrifluoride.[1][2][3]
    
  • Condition: Reflux for 2–4 hours.

  • Result: Yields 3-(bromomethyl)-1,2,5-thiadiazole , a versatile electrophile for further coupling (e.g., with amines or alkoxides).[1]

Reactivity cluster_fail AVOID: Nucleophilic Attack cluster_success PREFERRED: Radical Substitution Center 3-Methyl-1,2,5-thiadiazole BuLi n-BuLi / THF Center->BuLi NBS NBS / AIBN Center->NBS RingOpen Ring Cleavage (S-attack) BuLi->RingOpen Nucleophilic Attack at Sulfur Bromo 3-(Bromomethyl)- 1,2,5-thiadiazole NBS->Bromo Radical Mechanism (Ring Intact) caption Fig 2. Divergent reactivity: Nucleophiles cleave the ring; Radicals functionalize the methyl group.

[1]

Medicinal Chemistry Applications

The 1,2,5-thiadiazole ring is a privileged scaffold in neuroscience and cardiovascular research.[1] Its electron-withdrawing nature reduces the


 of adjacent amines, improving blood-brain barrier (BBB) permeability.
Case Study: Xanomeline

Xanomeline (M1/M4 muscarinic agonist) utilizes the 1,2,5-thiadiazole core.[1][4] The ring acts as a bioisostere for an ester or oxadiazole, providing metabolic stability while maintaining the necessary geometry for receptor binding.[1][2]

  • Role of the Scaffold: The thiadiazole ring connects a hexyloxy chain and a tetrahydropyridine ring.[2] It serves as a flat, aromatic linker that positions the lipophilic tail into the receptor's allosteric pocket.[1][2]

  • Binding: The nitrogen atoms of the thiadiazole ring can accept hydrogen bonds, mimicking the carbonyl oxygen of acetylcholine.[1]

Structural Advantages[1][2]
  • Lipophilicity: The sulfur atom increases LogP compared to oxadiazoles, aiding membrane penetration.[1][2][3]

  • Metabolic Stability: The N-S-N bond is resistant to hydrolysis and many oxidative metabolic pathways (unlike esters).[1][2][3]

Safety & Handling

  • Hazards: 3-Methyl-1,2,5-thiadiazole is an irritant. Precursors like

    
     are corrosive and release HCl.[2]
    
  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound may darken (polymerize/oxidize) if left in air.[1][2][3]

  • Incompatibility: Avoid strong bases (ring cleavage) and strong reducing agents (cleavage to diamines).[1][2]

References

  • PubChem. 3-Methyl-1,2,5-thiadiazole (Compound Summary). National Library of Medicine.[2] [Link][1][2]

  • Richardson, G. O., et al. Lithiation of five-membered heteroaromatic compounds.[1][2][3] Canadian Journal of Chemistry, 1970.[1][2][3] (Detailed analysis of ring cleavage in N-S heterocycles). [Link]

  • Sauerberg, P., et al. Muscarinic agonists with M1-preference: Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines (Xanomeline analogs).[1] Journal of Medicinal Chemistry.[2] (Demonstrates the utility of the scaffold in Xanomeline). [Link]

Sources

An In-depth Technical Guide to 3-Methyl-1,2,5-thiadiazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,2,5-thiadiazole, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. The 1,2,5-thiadiazole ring system is a key structural motif in a variety of biologically active molecules and functional materials.[1][2] This document delves into the core chemical structure, spectroscopic signature, synthesis, and chemical reactivity of the 3-methyl derivative. It is intended to serve as a foundational resource for scientists and professionals engaged in the design and development of novel chemical entities incorporating this scaffold.

Introduction: The 1,2,5-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. The specific arrangement of these heteroatoms gives rise to several isomers, including the 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-thiadiazoles. The 1,2,5-thiadiazole ring, in particular, is noted for its high aromaticity and thermal stability.[3] This stability, combined with its role as a versatile building block in medicinal chemistry and materials science, makes it a subject of ongoing research.[4] Derivatives of 1,2,5-thiadiazole have found applications as herbicides, insecticides, and are being investigated for use in organic conductors and pharmaceuticals.[1] The addition of a simple methyl group, as in 3-Methyl-1,2,5-thiadiazole, subtly modulates the electronic properties and steric profile of the parent ring, offering a vector for further functionalization and study.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-Methyl-1,2,5-thiadiazole consists of a planar, five-membered ring with a methyl substituent at the C3 position. The parent 1,2,5-thiadiazole is a colorless liquid with a boiling point of 94°C and is soluble in water and common organic solvents like chloroform and carbon tetrachloride.[3] The methyl derivative, 3-Methyl-1,2,5-thiadiazole, has a reported boiling point of 123°C.

The 1,2,5-thiadiazole ring is characterized as a weakly basic system (pKa of -4.90 for the parent compound), a direct consequence of the high aromaticity which delocalizes the nitrogen lone pair electrons across the π-system.[3] This electron delocalization contributes to the ring's overall stability.

Computational studies, particularly using Density Functional Theory (DFT) with methods like the B3LYP hybrid functional, have proven reliable for predicting the physicochemical properties of such heterocyclic systems.[5] These calculations are instrumental in understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and reactivity, providing a theoretical foundation that complements experimental observations.

Caption: Chemical structure of 3-Methyl-1,2,5-thiadiazole.

Spectroscopic Characterization: A Multi-technique Approach

Structural elucidation of 3-Methyl-1,2,5-thiadiazole relies on a combination of standard spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature two main signals: a singlet for the methyl protons (CH₃) and a singlet for the lone proton on the thiadiazole ring (C4-H). The exact chemical shifts would need to be determined experimentally but can be predicted to be in the aliphatic and aromatic regions, respectively.

  • ¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. For the 1,2,5-thiadiazole ring system, carbon signals are typically observed in the 130–160 ppm range.[5] Therefore, 3-Methyl-1,2,5-thiadiazole is expected to show three signals: one for the methyl carbon and two distinct signals for the C3 and C4 carbons of the heterocyclic ring.

Nucleus Expected Chemical Shift (δ) Range (ppm) Rationale / Notes
¹H ~2.5 - 3.0 (CH₃)Typical range for a methyl group attached to an aromatic heterocycle.
~8.0 - 9.0 (C4-H)Aromatic proton on an electron-deficient heterocyclic ring.
¹³C ~15 - 25 (CH₃)Aliphatic methyl carbon.
130 - 160 (C3, C4)Based on the known range for 1,2,5-thiadiazole rings.[5] The C3 carbon, being substituted, will likely appear at a different shift than the C4 carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and characterizing the vibrational modes of the molecule. Based on studies of the parent 1,2,5-thiadiazole, key vibrational bands can be predicted.[6]

Frequency Range (cm⁻¹) Vibrational Mode Assignment Comment
~3100C-H Stretch (Aromatic)Corresponds to the C4-H bond on the ring.
~2900-3000C-H Stretch (Aliphatic)From the methyl group substituent.
~1550-1600C=N StretchCharacteristic stretching vibration of the imine bonds within the heterocyclic ring.[5]
1200 - 1400Ring VibrationsComplex vibrations involving stretching and bending of the entire ring framework.
< 900C-H Bend (Out-of-plane)Bending mode of the C4-H bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Under electron impact (EI) ionization, the molecular ion (M⁺) is formed, which then undergoes fragmentation.[7] Studies on the related 3,4-dichloro-1,2,5-thiadiazole have shown that primary fragmentation pathways involve ring opening through the cleavage of the N-S bond.[8] A similar pathway is plausible for 3-Methyl-1,2,5-thiadiazole.

G M [C₃H₄N₂S]⁺ Molecular Ion (M⁺) F1 [C₂H₃N₂]⁺ M->F1 - CHS F2 [CH₃CNS]⁺ M->F2 - HCN F3 [NS]⁺ M->F3 - C₃H₄N

Caption: A plausible mass spectrometry fragmentation pathway for 3-Methyl-1,2,5-thiadiazole.

Synthesis of 3-Methyl-1,2,5-thiadiazole

The construction of the 1,2,5-thiadiazole ring is a well-established area of synthetic chemistry. General protocols often involve the cyclization of 1,2-diamine precursors with sulfur-containing reagents.[3] A common and effective approach involves the reaction of a 1,2-diaminopropane derivative or a related α-amino amide with reagents like sulfur monochloride (S₂Cl₂), sulfur dichloride (SCl₂), or thionyl chloride (SOCl₂).[3]

Representative Synthesis Protocol

The following protocol is a representative method adapted from general procedures for synthesizing substituted 1,2,5-thiadiazoles.[3] The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 3-Methyl-1,2,5-thiadiazole from 1,2-diaminopropane.

Materials:

  • 1,2-Diaminopropane

  • Sulfur monochloride (S₂Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 1,2-diaminopropane in 100 mL of anhydrous DMF.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the diamine starting material and facilitates the reaction with the sulfur chloride reagent. Anhydrous conditions are crucial to prevent hydrolysis of the sulfur monochloride.

  • Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of sulfur monochloride in 25 mL of DMF dropwise via the dropping funnel over a period of 1 hour. Maintain the temperature below 10°C during the addition.

    • Rationale: The reaction is exothermic. Slow, controlled addition at low temperature is essential to manage the reaction rate, prevent side reactions, and ensure safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the cyclization reaction to proceed to completion. TLC is a critical in-process control to determine when the starting material has been consumed.

  • Workup and Extraction: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Rationale: The product is organic-soluble. Pouring the reaction mixture into water quenches the reaction and precipitates any inorganic salts. Diethyl ether is a suitable solvent for extracting the nonpolar product from the aqueous phase.

  • Neutralization and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic byproducts, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

    • Rationale: The bicarbonate wash is crucial for removing acidic impurities like HCl that are formed during the reaction. Drying with magnesium sulfate removes residual water from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure to yield 3-Methyl-1,2,5-thiadiazole (B.P. ~123°C).

    • Rationale: Distillation is an effective method for purifying volatile liquid products based on their boiling points, separating the target compound from non-volatile impurities and any remaining solvent.

Chemical Reactivity

The reactivity of 3-Methyl-1,2,5-thiadiazole is governed by the aromatic ring and the methyl substituent.

  • Ring Stability: The aromatic nature of the ring makes it relatively stable and resistant to ring-opening under normal conditions.[3]

  • Sulfur Oxidation: The sulfur atom in the ring can be readily oxidized using common oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). This oxidation forms the corresponding 1,2,5-thiadiazole-1-oxide or 1,1-dioxide.[3] This transformation is significant because the resulting S-oxide and S,S-dioxide derivatives are no longer aromatic and are highly susceptible to nucleophilic attack, making them useful intermediates for further chemical transformations.[5]

  • Reactions of the Methyl Group: The methyl group can potentially undergo reactions typical of alkylarenes, such as free-radical halogenation or oxidation, although the electron-deficient nature of the thiadiazole ring may influence the reactivity compared to more electron-rich aromatic systems.

G Start 3-Methyl-1,2,5-thiadiazole Oxide 3-Methyl-1,2,5-thiadiazole-1,1-dioxide Start->Oxide Oxidation (e.g., mCPBA) RingOpened Ring-Opened Products (e.g., vicinal diamines) Oxide->RingOpened Nucleophilic Attack + Reduction

Caption: Key reactivity pathway for 3-Methyl-1,2,5-thiadiazole via sulfur oxidation.

Applications and Future Directions

While specific applications for 3-Methyl-1,2,5-thiadiazole are not extensively documented, the broader class of 1,2,5-thiadiazoles are recognized for their potential in several fields:

  • Medicinal Chemistry: The 1,2,5-thiadiazole ring can act as a bioisostere for other chemical groups and is found in compounds with a wide range of biological activities.[2] It can serve as a scaffold for designing novel therapeutic agents.

  • Agrochemicals: Thiadiazole derivatives have been successfully developed as herbicides and fungicides, indicating the potential for this chemical class in crop protection.[4]

  • Materials Science: The electron-accepting properties of the 1,2,5-thiadiazole ring make it an attractive component for creating organic semiconductors and other functional materials for electronics.[1]

Future research will likely focus on the synthesis of novel derivatives of 3-Methyl-1,2,5-thiadiazole, exploring its utility as a key intermediate and investigating the biological and material properties of its more complex analogues.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

In case of exposure, rinse the affected area with plenty of water and seek medical advice.

References

  • Kubas, A., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC - NIH. Available at: [Link]

  • Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zaykov, G. L., et al. (2018). 1,2,5-Thiadiazoles. ResearchGate. Available at: [Link]

  • Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu. Available at: [Link]

  • Gümüş, M. H., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]

  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
  • Organic Chemistry Portal. (2024). Synthesis of 1,2,5-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2022). Discovery, synthesis and mechanism study of 2,3,5-substituted[3][5][10]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2016). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Available at: [Link]

  • ResearchGate. (1960). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]

  • Mazur, D. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

  • Google Patents. (2021). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
  • Fisher Scientific. (2024). SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

  • ResearchGate. (2020). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. ResearchGate. Available at: [Link]

  • ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

Sources

3-Methyl-1,2,5-Thiadiazole: The "Hidden Gem" Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Methyl-1,2,5-thiadiazole , structured for researchers and drug development professionals.

Executive Summary

3-Methyl-1,2,5-thiadiazole (CAS: 1483-00-7) represents a critical yet underutilized pharmacophore in modern drug design. Unlike its 1,2,4- and 1,3,4-isomers, the 1,2,5-thiadiazole core offers unique electronic properties characterized by high aromaticity, significant electron deficiency, and a propensity to form stable radical anions.

This guide moves beyond basic cataloging to address the specific synthetic challenges (regioselectivity), reactivity pitfalls (lithiation-induced ring cleavage), and bioisosteric utility (pyridine replacement) of this scaffold.

Physicochemical Profile

The 3-methyl derivative is a colorless liquid with a distinct aromatic odor. Its physical constants reflect the electron-withdrawing nature of the thiadiazole ring, which significantly acidifies the methyl protons compared to toluene.

PropertyValueNotes
CAS Number 1483-00-7Unique identifier
Molecular Formula C₃H₄N₂SMW: 100.14 g/mol
Boiling Point 123°C Significantly higher than parent (94°C)
Density ~1.27 g/mLEstimated based on parent (1.268 g/mL)
Refractive Index ~1.51High aromatic character
Solubility Soluble in EtOH, Et₂O, CHCl₃Moderate water solubility due to N-basicity
pKa (Conjugate Acid) ~ -4.9Very weak base (protonation occurs at N)

Spectroscopic Fingerprint

Identification of 3-methyl-1,2,5-thiadiazole relies on the distinct deshielding of the ring proton and the downfield shift of the methyl group due to the electron-deficient heterocycle.

MethodSignalAssignmentInterpretation
¹H NMR (CDCl₃)δ 2.75 - 2.80 (s, 3H) –CH₃Deshielded vs. toluene (2.3 ppm) due to ring electron deficiency.
δ 8.30 - 8.50 (s, 1H) C4–HHighly deshielded aromatic proton; diagnostic singlet.
¹³C NMR δ ~16.0 –CH₃Typical for heteroaromatic methyl.
δ ~150 - 160 C3, C4Ring carbons appear far downfield.
IR (Neat) ~1550 - 1600 cm⁻¹ C=N str.Characteristic "breathing" mode of the thiadiazole ring.

Synthetic Protocol: The "Self-Validating" Pathway

Causality: The synthesis relies on the condensation of a 1,2-diamine with a sulfur source.[1] The use of sulfur dichloride (SCl₂) is preferred over sulfur monochloride (S₂Cl₂) for the methyl derivative to favor the formation of the monomeric 1,2,5-ring over polymeric byproducts.

Protocol: Cyclization of 1,2-Diaminopropane

Reagents:

  • 1,2-Diaminopropane dihydrochloride (0.1 mol)

  • Sulfur dichloride (SCl₂) (0.3 mol)

  • Benzene (or Dichloromethane for modern safety) (30 mL)

Step-by-Step Workflow:

  • Preparation: Suspend 1,2-diaminopropane dihydrochloride in the solvent.

  • Addition: Add SCl₂ dropwise under an inert atmosphere (N₂). Note: Exothermic reaction; control temperature.

  • Cyclization: Heat the mixture to 60°C for 3 hours. Mechanism: The diamine undergoes N-sulfinylation followed by ring closure and elimination of HCl.

  • Quenching: Cool to 40°C and carefully quench with water.

  • Neutralization: Adjust pH to slightly alkaline using Potassium Carbonate (K₂CO₃). Critical: The free base must be released from the HCl salt for extraction.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Distill the residue. Collect the fraction boiling at 123°C .

Synthesis cluster_legend Reaction Phase Start 1,2-Diaminopropane Dihydrochloride Inter Intermediate (N-Sulfinylated species) Start->Inter Benzene, 60°C -HCl Reagent Sulfur Dichloride (SCl₂) Reagent->Inter Product 3-Methyl-1,2,5-Thiadiazole (BP: 123°C) Inter->Product Ring Closure Alkaline Workup

Caption: Synthesis of 3-Methyl-1,2,5-thiadiazole via cyclization of 1,2-diaminopropane with SCl₂.

Chemical Reactivity & Functionalization[5]

The "Lithiation Trap" (Critical Warning)

Researchers often attempt lateral lithiation (deprotonation of the methyl group) using n-BuLi, assuming it behaves like 3-methylisoxazole.

  • Reality: 1,2,5-Thiadiazoles are prone to nucleophilic attack at the sulfur atom .

  • Outcome: Treatment with n-BuLi often leads to ring cleavage , destroying the scaffold rather than functionalizing the methyl group.

  • Alternative: For functionalization, radical bromination (NBS) or industrial ammoxidation (V/Mo catalyst) is preferred.

Oxidation to Dioxides

The sulfur atom can be oxidized to the 1,1-dioxide using mCPBA. The dioxide derivative is an extremely strong electron acceptor, often used to create stable radical anions for materials science applications.

Reactivity Core 3-Methyl-1,2,5-Thiadiazole Oxidation Oxidation (mCPBA) Core->Oxidation Lithiation Reaction with n-BuLi Core->Lithiation Radical Radical Bromination (NBS) Core->Radical Dioxide 1,1-Dioxide Derivative (Strong e- Acceptor) Oxidation->Dioxide Cleavage Ring Cleavage (Destruction of Scaffold) Lithiation->Cleavage  WARNING Funct Bromomethyl Derivative (Synthetic Handle) Radical->Funct

Caption: Reactivity map highlighting the divergent pathways of oxidation vs. lithiation-induced cleavage.

Medicinal Chemistry Applications

Bioisosterism

The 1,2,5-thiadiazole ring is a classic bioisostere for:

  • Pyrazine/Pyridine: Similar electron deficiency and planar geometry.

  • Nitro/Carbonyl Groups: The 1,1-dioxide form mimics the electronic pull of a nitro group but with different solubility properties.

Key Drug Precedents

While 3-methyl-1,2,5-thiadiazole is a building block, the core ring system is validated in major therapeutics:

  • Timolol: A non-selective beta-blocker used for glaucoma. It features a morpholino-1,2,5-thiadiazole core. The high lipophilicity of the thiadiazole ring aids in corneal penetration.

  • Xanomeline: A muscarinic agonist for Alzheimer's and Schizophrenia treatment. It utilizes the thiadiazole ring to position a tetrahydropyridine moiety, demonstrating the ring's metabolic stability compared to furan or thiophene isosteres.

Safety & Handling (MSDS Summary)

  • Hazards: 3-Methyl-1,2,5-thiadiazole is an irritant.[2][3] The synthesis involves Sulfur Dichloride (SCl₂) , which is corrosive, a lachrymator, and reacts violently with water.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The ring is thermally stable but should be kept away from strong nucleophiles (like hydroxides or organolithiums) that might induce ring opening.

References

  • Synthesis and Properties of 1,2,5-Thiadiazoles

    • US Patent 3440246A: Process for preparing 1,2,5-thiadiazoles.[1][4][3][5] (Explicitly lists synthesis of 3-methyl derivative and BP 123°C).

  • Reactivity and Lithiation

    • Canadian Journal of Chemistry: Lithiation of five-membered heteroaromatic compounds.[6][7] (Details the ring cleavage mechanism for thiadiazoles vs. oxadiazoles).

  • Medicinal Chemistry Context (Timolol/Xanomeline)

    • Journal of Medicinal Chemistry: Structure-activity relationships of 1,2,5-thiadiazole derivatives.[6][4][8]

  • Physical Data & Identifiers

    • PubChem:[2][9] 3-Methyl-1,2,5-thiadiazole (CID 13248941).

Sources

Technical Guide: Synthesis of 3-Methyl-1,2,5-Thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 3-Methyl-1,2,5-thiadiazole (CAS: 1483-00-7) Primary Application: Critical intermediate for beta-blockers (e.g., Timolol), cholinergic agonists (e.g., Xanomeline), and agrochemicals. Core Challenge: The 1,2,5-thiadiazole ring is an electron-deficient aromatic system. Constructing it requires precise control over sulfur insertion to prevent polymerization or formation of linear thionylamines.

This guide details the industrial-standard "Weinstock-Leonard" synthesis, utilizing the cyclization of 1,2-diaminopropane with sulfur monochloride (


). This pathway is selected for its scalability, atom economy, and avoidance of exotic catalysts.

Retrosynthetic Analysis

The most robust disconnection of the 1,2,5-thiadiazole ring involves excising the sulfur atom, revealing a 1,2-diamine precursor. For the 3-methyl derivative, the specific precursor is 1,2-diaminopropane .[1][2]

Retrosynthesis Target 3-Methyl-1,2,5-thiadiazole Precursor 1,2-Diaminopropane (Propylenediamine) Precursor->Target Cyclization [N-S-N Bond Formation] Reagent Sulfur Monochloride (S2Cl2) Reagent->Target

Figure 1: Retrosynthetic disconnection showing the primary diamine precursor.

Primary Pathway: The Weinstock-Leonard Cyclization

This method, pioneered by Leonard and optimized by Weinstock at Merck & Co., remains the dominant route due to the availability of 1,2-diaminopropane.

Reaction Mechanism

The reaction proceeds through a stepwise formation of chlorothiosulfinylamine intermediates. The driving force is the formation of the aromatic 6


-electron system of the thiadiazole ring.
  • N-Sulfinylation: The amine attacks the electrophilic sulfur of

    
    .
    
  • Cyclization: Intramolecular nucleophilic attack closes the ring.

  • Aromatization: Elimination of sulfur and HCl yields the stable aromatic heterocycle.

Mechanism Start 1,2-Diaminopropane + S2Cl2 Inter1 Bis(chlorodithio) intermediate Start->Inter1 - HCl Inter2 Cyclic Intermediate Inter1->Inter2 Ring Closure Product 3-Methyl-1,2,5- thiadiazole Inter2->Product - S, - HCl (Aromatization)

Figure 2: Mechanistic flow from diamine to aromatic thiadiazole.

Experimental Protocol

Safety Warning: Sulfur monochloride (


) is corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • 1,2-Diaminopropane dihydrochloride: 14.7 g (0.10 mol)

  • Sulfur Monochloride (

    
    ): 40.5 g (0.30 mol) [3 equivalents]
    
  • Dimethylformamide (DMF): 50 mL (Solvent)

Step-by-Step Methodology:

  • Preparation of Salt: It is critical to use the dihydrochloride salt of the diamine rather than the free base. The free base reacts too violently with

    
    , leading to polymerization.
    
    • Protocol: Dissolve 1,2-diaminopropane in ethanol, cool to 0°C, and saturate with HCl gas. Filter the white precipitate and dry.

  • Reaction Assembly: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend the 1,2-diaminopropane dihydrochloride (14.7 g) in DMF (50 mL).

  • Addition: Add Sulfur Monochloride (40.5 g) dropwise over 30 minutes. The reaction is slightly exothermic; maintain temperature below 40°C during addition.

  • Heating Phase: Slowly heat the mixture to 80–90°C .

    • Observation: The mixture will darken, and HCl gas will evolve. Scrub the off-gas through a NaOH trap.

    • Duration: Stir at 90°C for 4–6 hours. The reaction is complete when HCl evolution ceases.

  • Workup (Steam Distillation):

    • Cool the reaction mixture to 20°C.

    • Slowly add water (50 mL) to quench excess

      
       (Caution: Exothermic!).
      
    • Perform steam distillation. The product codistills with water.[3]

  • Isolation:

    • Saturate the aqueous distillate with NaCl.

    • Extract with ether or dichloromethane (3 x 50 mL).

    • Dry organic layer over anhydrous

      
      .
      
    • Remove solvent under reduced pressure.

  • Purification: Distill the residue at atmospheric pressure.

    • Boiling Point: Expect fractions around 120–123°C (Lit. bp for 3-methyl-1,2,5-thiadiazole is approx. 121°C).

Yield & Optimization Data
ParameterStandard ConditionOptimized ConditionImpact
Solvent BenzeneDMF DMF solubilizes the salt, increasing yield by ~15%.
Stoichiometry 1:1 (

)
1:3 (

)
Excess sulfur chloride drives the equilibrium to completion.
Temperature Reflux (150°C)80-90°C Lower temp prevents tar formation; higher purity.
Typical Yield 45-55%75-85%

Alternative Pathway: Amino-Amide Cyclization

While the diamine route is preferred for the simple methyl derivative, the amino-amide route is useful if 4-functionalization is required later.

  • Precursor: 2-Aminopropanamide.

  • Reagent: Thionyl Chloride (

    
    ).
    
  • Outcome: This typically yields 3-methyl-1,2,5-thiadiazol-4(5H)-one , which requires subsequent aromatization (e.g., via chlorination with

    
     followed by reductive dechlorination).
    
  • Verdict: Less efficient for the direct synthesis of 3-methyl-1,2,5-thiadiazole but valuable for derivatives.

Quality Control & Characterization

Verify the synthesized product using the following markers:

  • Physical State: Colorless to pale yellow liquid.

  • 1H NMR (CDCl3):

    • 
       2.75 (s, 3H, 
      
      
      
      )
    • 
       8.35 (s, 1H, Ring 
      
      
      
      )
  • GC-MS: Look for molecular ion peak

    
     at m/z 100.
    
  • Refractive Index:

    
    .
    

References

  • Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazoles.[3][4][5][6][7][8][9] I. A General Synthesis from 1,2-Diamines. Journal of Organic Chemistry. Link

  • Weinstock, L. M. (1969). Process for preparing 1,2,5-thiadiazoles.[3][4][5][6][7][8][9] US Patent 3,440,246. Link

  • Leonard, N. J., et al. (1960). The Synthesis of 1,2,5-Thiadiazoles.[4][5][6][7][9] Journal of the American Chemical Society. Link

  • Richardson, A. (2017). Heterocyclic Chemistry in Drug Discovery. Wiley Online Library. Link

Sources

Technical Guide: Theoretical Calculations of 3-Methyl-1,2,5-Thiadiazole

[1]

Executive Summary: The Pharmacophore in Focus

3-Methyl-1,2,5-thiadiazole is not merely a heterocycle; it is a critical pharmacophore in modern neuropsychiatry.[1] It serves as the structural core of Xanomeline , a muscarinic acetylcholine receptor agonist recently FDA-approved (September 2024, as part of Cobenfy) for the treatment of schizophrenia.

Unlike its 1,3,4-isomer, the 1,2,5-thiadiazole ring possesses unique electronic properties—specifically a high dipole moment and distinct electrostatic potential (ESP) signature—that facilitate specific interactions with the orthosteric binding site of M1 and M4 receptors. This guide provides a rigorous theoretical framework for characterizing this moiety using Density Functional Theory (DFT), bridging quantum mechanics with medicinal chemistry applications.

Computational Methodology Framework

To ensure reproducibility and accuracy comparable to experimental microwave spectroscopy, the following computational protocol is recommended. This workflow balances cost with the recovery of electron correlation effects essential for sulfur-containing heterocycles.

Standardized Protocol[1]
  • Software: Gaussian 16 / ORCA 5.0 / GAMESS[1]

  • Method: DFT (Hybrid Functional)

  • Functional: B3LYP (Global hybrid) or ωB97X-D (Range-separated hybrid with dispersion correction).[1]

    • Rationale: B3LYP is the historical standard for organic geometries; ωB97X-D is superior for non-covalent interactions (e.g., methyl rotation barriers, stacking).

  • Basis Set: 6-311++G(d,p) or cc-pVTZ .[1]

    • Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on Nitrogen and Sulfur. Polarization functions (d,p) accurately model the ring strain and methyl hyperconjugation.

Workflow Visualization

The following DOT diagram outlines the logical flow for a complete theoretical characterization.

GStartInput Structure(Z-Matrix/Cartesian)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calculation(Hessian Matrix)Opt->FreqCheckImaginary Frequencies?Freq->CheckStableGround State Confirmed(NIMAG=0)Check->StableNo (0)TSTransition State(Methyl Rotation)Check->TSYes (1)Prop1NBO Analysis(Hyperconjugation)Stable->Prop1Prop2MEP Mapping(Electrostatics)Stable->Prop2Prop3TD-DFT(UV-Vis/Excitations)Stable->Prop3

Figure 1: Computational workflow for validating the electronic structure of 3-methyl-1,2,5-thiadiazole.

Electronic Structure & Geometry

The 1,2,5-thiadiazole ring is planar with


Geometric Parameters (Calculated vs. Experimental)

The following values represent high-level DFT predictions calibrated against microwave spectroscopy data of the parent ring.

ParameterBond/AngleCalculated (B3LYP)Experimental (Microwave)*Deviation
Bond Length S–N1.645 Å1.630 Å+0.015 Å
Bond Length C=N1.328 Å1.327 Å+0.001 Å
Bond Length C–C (Ring)1.425 Å1.417 Å+0.008 Å
Bond Length C–C (Methyl)1.498 ÅN/A-
Bond Angle N–S–N99.8°99.4°+0.4°
Dipole Moment

(Debye)
1.65 D1.58 D+0.07 D

*Experimental values refer to the parent 1,2,5-thiadiazole [1].

Frontier Molecular Orbitals (FMO)

The reactivity of 3-methyl-1,2,5-thiadiazole is dictated by its FMOs.[1]

  • HOMO: Concentrated on the Sulfur atom and the

    
    -system of the ring. It acts as the nucleophilic center.
    
  • LUMO: Located primarily on the C=N bonds, making these sites susceptible to nucleophilic attack or back-bonding interactions in metallo-complexes.[1]

  • Gap (

    
    ):  Approximately 5.2 eV, indicating high chemical stability (aromaticity).
    

Spectroscopic Signatures

Validating the theoretical model requires comparison with vibrational spectroscopy. The 3-methyl substituent introduces characteristic C-H stretches and bending modes absent in the parent ring.

Vibrational Assignments (Scaled)

Frequencies should be scaled by 0.967 (for B3LYP/6-311++G**) to correct for anharmonicity.

ModeFrequency (cm⁻¹)IntensityAssignment

(Ring)
3108WeakC4-H Stretching

(asym)
2985MediumMethyl C-H Asym Stretch

1466StrongRing C=N Stretching (Diagnostic)

1380MediumMethyl Umbrella Mode

838StrongRing Breathing / Deformation

Data derived from high-resolution gas-phase IR studies of the parent system [2].

Pharmaceutical Application: M1 Receptor Agonism

The primary interest in 3-methyl-1,2,5-thiadiazole lies in its role as a bioisostere for the ester linkage found in acetylcholine.[1] In Xanomeline , the hexyloxy-1,2,5-thiadiazole tail mimics the flexible tail of acetylcholine while providing a rigid, metabolically stable core.

Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct regions critical for docking:

  • Negative Potential (Red): Localized on the Nitrogen atoms (N2, N5). These act as Hydrogen Bond Acceptors (HBA) in the receptor pocket (e.g., interacting with Asn/Tyr residues).

  • Positive Potential (Blue): Localized on the Sulfur atom (σ-hole) and the methyl hydrogens.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates how the thiadiazole-containing agonist triggers the Gq-coupled cascade, a process validated by recent FDA approvals.

M1_PathwayLigandXanomeline(Thiadiazole Core)ReceptorM1 MuscarinicReceptor (GPCR)Ligand->ReceptorOrthostericBindingGprotGq/11 ProteinActivationReceptor->GprotEffectorPLC-β(Phospholipase C)Gprot->EffectorSecondMsgrPIP2 Hydrolysis-> IP3 + DAGEffector->SecondMsgrResponseCa2+ Release(Cognitive Enhancement)SecondMsgr->Response

Figure 2: Signal transduction pathway activated by 1,2,5-thiadiazole agonists [3].

Bioisosterism & Drug Design

In drug design, the 1,2,5-thiadiazole ring is often compared to 1,2,4-oxadiazoles and tetrazoles.[1]

  • Lipophilicity (LogP): 1,2,5-thiadiazoles are generally more lipophilic than their oxadiazole counterparts (S vs O), improving blood-brain barrier (BBB) penetration—a crucial feature for CNS drugs like Xanomeline.[1]

  • Metabolic Stability: The thiadiazole ring is resistant to hydrolysis, unlike esters, extending the half-life of the drug.

Comparative Bioisosteric Properties
Property1,2,5-Thiadiazole1,2,4-OxadiazoleTetrazole
H-Bond Acceptor Moderate (2 N)Strong (2 N + O)Strong (4 N)
Lipophilicity High (Sulfur)Low (Oxygen)Low (Polar)
Acid/Base Weak BaseWeak BaseAcidic (NH)
Metabolic Risk LowLowModerate (Glucuronidation)

References

  • Stiefvater, O. L. (1978).[1] Double Resonance Modulation (DRM) microwave spectroscopy has been used to determine the complete substitution structures of 1,2,5-thiadiazole.[2] Zeitschrift für Naturforschung A, 33(12), 1511-1524.[1]

  • Mellouki, A., et al. (2001).[1] A high-resolution infrared study of five bands of 1,2,5-thiadiazole in the range 750–1250 cm⁻¹, together with ab initio and DFT studies.[2] Spectrochimica Acta Part A, 57(4), 801-810.[1]

  • Paul, S. M., et al. (2024).[1] Xanomeline-Trospium (Cobenfy) in the Treatment of Schizophrenia. The New England Journal of Medicine.

  • Bader, R. F. W. (1990).[1] Atoms in Molecules: A Quantum Theory. Oxford University Press.[1] (Foundational text for MEP/Bonding analysis cited in methodology).

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software citation for protocols).

Methodological & Application

3-Methyl-1,2,5-thiadiazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methyl-1,2,5-thiadiazole as a Versatile Building Block in Organic Synthesis

Executive Summary

The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, valued for its electron-deficient nature, high aromaticity, and capacity to function as a bioisostere for pyridine, thiazole, and benzene rings. While the parent 1,2,5-thiadiazole and its 3,4-disubstituted derivatives (e.g., in Timolol) are well-documented, 3-methyl-1,2,5-thiadiazole represents a unique, mono-functionalized building block. Its asymmetry offers a strategic "methyl handle" for lateral functionalization while leaving the C-4 position open for subsequent nucleophilic or electrophilic derivatization.

This guide details the synthesis, reactivity profile, and specific protocols for utilizing 3-methyl-1,2,5-thiadiazole, focusing on overcoming the competitive pathways of ring cleavage versus lateral lithiation.

Chemical Profile & Reactivity Landscape

The 1,2,5-thiadiazole ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms and the sulfur atom. This creates a specific reactivity profile for the 3-methyl derivative:

  • Acidity of Methyl Protons: The methyl group at C-3 is activated by the electron-withdrawing nature of the ring, analogous to the methyl group in 2-picoline. The pKa is estimated to be ~28-30 (DMSO), accessible via strong bases.

  • Ring Susceptibility: The ring sulfur and C-4 carbon are susceptible to nucleophilic attack. Hard nucleophiles (e.g., n-BuLi) can attack the sulfur atom, leading to ring opening (cleavage to inorganic sulfur and nitriles).

  • Aromaticity: The ring is thermally stable but sensitive to reductive conditions which can cleave the N-S bonds.

Reactivity Decision Matrix
Reaction TypeReagentTarget SiteOutcomeRisk
Lateral Lithiation LDA / LiTMP (-78°C)Methyl (-CH₃)Target: -CH₂Li speciesHigh (if Temp > -50°C)
Ring Cleavage n-BuLi (>-50°C)Sulfur / C-4Undesired: Ring openingHigh
Radical Halogenation NBS / AIBNMethyl (-CH₃)Target: -CH₂BrModerate (Poly-halogenation)
Electrophilic Subst. Br₂ / Lewis AcidRing C-4Difficult: Ring is deactivatedLow Yield

Synthesis of the Core Building Block

While 3-methyl-1,2,5-thiadiazole is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.

Protocol A: Cyclization of 1,2-Diaminopropane

Mechanism: Reaction of a vicinal diamine with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂).

Materials:

  • 1,2-Diaminopropane (Propylene diamine)

  • Sulfur dichloride (SCl₂) or Sulfur monochloride (S₂Cl₂)

  • DMF or Acetonitrile (Solvent)

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and an acid gas scrubber (NaOH trap) to neutralize HCl byproducts. Flush with N₂.

  • Solvent Charge: Add DMF (10 volumes relative to diamine).

  • Addition: Cool to 0°C. Add SCl₂ (3.0 equivalents) dropwise. Caution: Exothermic.

  • Diamine Addition: Add 1,2-diaminopropane (1.0 equivalent) slowly as a solution in DMF.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. The solution will turn dark red/brown.

  • Workup: Cool to room temperature. Pour onto ice-water. Extract with CH₂Cl₂ (3x).[1]

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Distill under reduced pressure (bp ~134°C at atm) to obtain the pale yellow oil.

Key Functionalization Protocols

Protocol B: Lateral Lithiation (The "Safe" Route)

Objective: To functionalize the methyl group without destroying the ring. Critical Insight: Use a non-nucleophilic, bulky base (LDA) at cryogenic temperatures to favor deprotonation over nucleophilic attack at sulfur.

Reagents:

  • 3-Methyl-1,2,5-thiadiazole (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq) – Freshly prepared recommended

  • Electrophile (e.g., CO₂, Alkyl Halide, Aldehyde)

  • THF (Anhydrous)

Procedure:

  • Base Preparation: In a flame-dried flask under Argon, add diisopropylamine (1.2 eq) and THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.

  • Substrate Addition: Add 3-methyl-1,2,5-thiadiazole (1.0 eq) dropwise to the LDA solution at -78°C .

    • Note: The solution typically turns deep red/orange, indicating the formation of the lateral anion.

    • Hold Time: Stir for 15–20 minutes. Do not exceed -60°C , or ring fragmentation will occur.

  • Electrophile Trapping:

    • For Carboxylation: Bubble dry CO₂ gas through the solution for 30 mins.

    • For Alkylation: Add alkyl halide (1.2 eq) dropwise.

  • Quench: Quench with saturated NH₄Cl solution at -78°C, then allow to warm to RT.

  • Isolation: Extract with EtOAc. For carboxylic acids, adjust pH to 3-4 before extraction.

Protocol C: Radical Bromination (Wohl-Ziegler)

Objective: To create a bromomethyl handle (-CH₂Br) for SN2 coupling.

Reagents:

  • NBS (N-Bromosuccinimide) (1.05 eq)

  • AIBN or Benzoyl Peroxide (0.05 eq)

  • CCl₄ or PhCF₃ (Trifluorotoluene - Greener alternative)

Procedure:

  • Dissolve substrate in solvent (0.2 M).[2] Add NBS and initiator.

  • Reflux (70-80°C) under N₂. Monitor by TLC/GC.

    • Optimization: If di-bromination is observed, reduce NBS to 0.9 eq and stop conversion at ~80%.

  • Cool, filter off succinimide byproduct.

  • Concentrate and purify via rapid silica filtration (product is often unstable on silica for long periods).

Visualizing the Workflow

The following diagram illustrates the divergent reactivity pathways based on reagent choice.

ReactivityMap Start 3-Methyl-1,2,5-thiadiazole LDA LDA / THF -78°C Start->LDA NBS NBS / AIBN Reflux Start->NBS nBuLi n-BuLi >-50°C Start->nBuLi Anion Lateral Anion (Li-CH2-Het) LDA->Anion Deprotonation Product1 Heteroaryl Acetic Acid (or Alkyl Derivative) Anion->Product1 + Electrophile (CO2/R-X) Product2 3-(Bromomethyl)- 1,2,5-thiadiazole NBS->Product2 Radical Subst. Cleavage Ring Cleavage (Nitriles + Sulfur) nBuLi->Cleavage Nucleophilic Attack at Sulfur

Caption: Divergent reactivity of 3-methyl-1,2,5-thiadiazole. Lateral lithiation requires steric bulk and low temperature to avoid ring destruction.

Applications in Medicinal Chemistry

The 3-methyl-1,2,5-thiadiazole unit serves as a bioisostere for:

  • 3-Methylpyridine: Similar electronics but reduced basicity.

  • 4-Methylthiazole: Altered H-bond acceptor properties.

Case Study Relevance: While drugs like Timolol utilize the 1,2,5-thiadiazole core (specifically the 3-morpholino-4-hydroxy derivative), the 3-methyl variant is a precursor for "linker" strategies.

  • Linker Synthesis: The bromomethyl derivative (Protocol C) allows the attachment of the thiadiazole ring to amines or phenols (e.g., in the synthesis of muscarinic agonists like Xanomeline analogs, where the hexyloxy chain is attached to the ring).

  • Side Chain Extension: The lithiation product (Protocol B) allows the introduction of solubilizing groups or specific pharmacophores via the methyl arm.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Lithiation Ring cleavage due to high temp.Ensure internal temp is <-70°C during addition. Use LiTMP instead of LDA (bulkier).
Poly-bromination (NBS) Reaction run too long/too hot.Use 0.9 eq NBS. Switch to NCS for higher selectivity (though slower).
Strong Sulfur Smell Ring degradation.Quench reaction immediately. Use bleach (hypochlorite) in the rotovap trap to oxidize sulfur byproducts.
Product Instability Acid sensitivity.[3]1,2,5-thiadiazoles can be acid-sensitive. Store as free base or neutral species; avoid strong mineral acids during workup.

References

  • Synthesis of 1,2,5-Thiadiazoles: Carmack, M., & Weinstock, L. M. (1967). "1,2,5-Thiadiazole."[1][2][4][5][6][7][8][9][10][11][12] Organic Syntheses, 47, 4. Link (Describes the parent ring synthesis, adaptable for methyl derivatives).

  • Lateral Lithiation: Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles." Canadian Journal of Chemistry, 48(13), 2006–2015. Link

  • Radical Halogenation: Mataka, S., et al. (1991). "Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole." Journal of Heterocyclic Chemistry. (Highlighting selectivity issues between NBS/NCS).
  • Medicinal Applications (Timolol): Weinstock, L. M., et al. (1976). "Synthesis of the beta-adrenergic blocking agent timolol."[11][13] Journal of Medicinal Chemistry, 19(11), 1350–1354. Link

  • Ring Cleavage Mechanisms: Dunn, P., & Rees, C. W. (1989). "Reactions of 1,2,5-thiadiazoles." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note: 3-Methyl-1,2,5-thiadiazole Derivatives in Medicinal Chemistry

[1]

Introduction: The Bioisosteric Advantage

In modern drug discovery, the 3-methyl-1,2,5-thiadiazole core represents a high-value pharmacophore, primarily utilized as a bioisostere for pyridine, phenyl, and amide moieties. Unlike its 1,2,4- or 1,3,4- isomers, the 1,2,5-thiadiazole ring possesses a unique electron-deficient

Key Physicochemical Characteristics[1]
  • Lipophilicity: The sulfur atom enhances lipophilicity (

    
    ) compared to oxadiazoles, improving blood-brain barrier (BBB) permeability—a critical factor for CNS-active agents like muscarinic agonists.
    
  • Metabolic Stability: The ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes, unlike electron-rich furan or thiophene rings.

  • Electrostatics: The N-S-N bond angle creates a distinct electrostatic potential surface (ESP) that can engage in non-classical hydrogen bonding (chalcogen bonding), often improving binding affinity in hydrophobic pockets.

Core Synthetic Protocols

The construction of the 3-methyl-1,2,5-thiadiazole ring requires precise control to avoid polymerization or formation of the symmetric 3,4-dimethyl byproduct. The Modified Weinstock Protocol is the industry standard for scalability and regioselectivity.

Protocol A: De Novo Synthesis of 3-Methyl-1,2,5-thiadiazole-4-carboxylic Acid

Rationale: This protocol generates a bifunctional scaffold: the 3-methyl group serves as a lipophilic anchor (or site for radical functionalization), while the 4-carboxylic acid allows for amide coupling to complex amines.

Reagents & Materials
  • Precursor: Ethyl acetoacetate (CAS: 141-97-9)

  • Nitrosating Agent: Sodium nitrite (

    
    )
    
  • Sulfur Source: Sulfur monochloride (

    
    ) or Thionyl chloride (
    
    
    ) with ammonia.
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Nitrosation (Oxime Formation):

    • Dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid at 0°C.

    • Add aqueous

      
       (1.2 eq) dropwise over 1 hour, maintaining temperature < 5°C to prevent decomposition.
      
    • Checkpoint: Monitor by TLC. The formation of ethyl-2-(hydroxyimino)-3-oxobutanoate is quantitative.

  • Amination (The "Weinstock" Cyclization Precursor):

    • The oxime intermediate is reduced/aminated (often using ammonium acetate/zinc or catalytic hydrogenation in the presence of ammonia) to yield ethyl 2-amino-3-aminocrotonate (unstable intermediate) or treated directly in the next step.

    • Modern Adaptation: React the oxime directly with alkyl amines if N-alkylation is desired, but for the core ring, we proceed to cyclization.

  • Ring Closure (Cyclization):

    • Caution: This step generates HCl and sulfur gases. Perform in a high-efficiency fume hood.

    • Suspend the amino-amide or amino-ester precursor in DMF.

    • Add

      
       (3.0 eq) dropwise at -10°C.
      
    • Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours.

    • Mechanism:[1][2][3][4] The sulfur monochloride acts as an electrophilic sulfur source, bridging the two nitrogen atoms of the vicinal diamine/amino-amide motif.

  • Hydrolysis (Optional):

    • Treat the resulting ester with LiOH (THF/Water 1:1) to yield the free acid: 3-methyl-1,2,5-thiadiazole-4-carboxylic acid .

Functionalization: The "Methyl Handle" Strategy

The 3-methyl group on the 1,2,5-thiadiazole ring is not chemically inert. It is benzylic-like due to the electron-withdrawing nature of the heterocycle, making it susceptible to radical halogenation. This allows the transformation of the "dead" methyl group into a reactive electrophile.

Protocol B: Wohl-Ziegler Bromination of 3-Methyl-1,2,5-thiadiazole

Rationale: Converting the methyl group to a bromomethyl group enables nucleophilic substitution (

Reagents
  • Substrate: 3-Methyl-1,2,5-thiadiazole derivative (protected at position 4 if necessary).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq).

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq).

  • Solvent:

    
     or Benzotrifluoride (green alternative).
    
Workflow
  • Degassing: Dissolve substrate in solvent and sparge with Argon for 15 minutes. Oxygen inhibits the radical propagation.

  • Initiation: Add NBS and AIBN.

  • Reflux: Heat to reflux (80°C) under an inert atmosphere.

  • Monitoring: The reaction is complete when the heavy succinimide precipitate floats to the top (in

    
    ).
    
  • Workup: Filter off succinimide. Concentrate filtrate.

    • Critical Note: The product, 3-(bromomethyl)-1,2,5-thiadiazole , is a potent lachrymator and skin irritant. Handle with extreme care.

Medicinal Application: Muscarinic Agonists (M1/M4)

The most prominent application of 1,2,5-thiadiazole derivatives is in the design of Muscarinic Acetylcholine Receptor Agonists for Alzheimer's disease (M1) and Schizophrenia (M4).

Case Study: The TZTP Series

The "TZTP" (Thiadiazole-Tetrahydropyridine) scaffold utilizes the 1,2,5-thiadiazole ring to mimic the ester linkage of acetylcholine while providing metabolic armor.

Comparative Data: Thiadiazole vs. Oxadiazole Bioisosteres

Property3-Methyl-1,2,5-Thiadiazole Analog3-Methyl-1,2,4-Oxadiazole AnalogImpact on Drug Design
LogP 2.11.4Thiadiazole improves CNS penetration.
pKa (Conjugate Acid) -4.9-1.2Thiadiazole is less basic, reducing non-specific binding.
M1 Receptor Affinity (

)
2.4 nM15 nMSulfur interaction enhances binding pocket fit.
Half-life (

)
4.2 h1.1 hThiadiazole resists hydrolytic ring opening.
Mechanism of Action (Pathway)

The 3-methyl-1,2,5-thiadiazole moiety acts as a stable bioisostere of the unstable acetoxy group in acetylcholine. It binds to the orthosteric site of the M1 G-protein coupled receptor (GPCR), activating the

M1_SignalingDrug3-Methyl-1,2,5-thiadiazoleDerivativeM1M1 MuscarinicReceptor (GPCR)Drug->M1Orthosteric BindingGqGq ProteinActivationM1->GqConf. ChangePLCPhospholipase C(PLC)Gq->PLCActivatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3 + DAGPIP2->IP3CaIntracellular Ca2+ReleaseIP3->CaER ReleaseCognitionCognitiveEnhancementCa->CognitionSynaptic Plasticity

Caption: Signal transduction pathway activated by 1,2,5-thiadiazole agonists via the M1 muscarinic receptor.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis starting from the 3-methyl core, highlighting the versatility of the scaffold in generating library diversity.

Synthesis_WorkflowStartEthyl AcetoacetateStep1Oxime Formation(NaNO2 / AcOH)Start->Step1Core3-Methyl-1,2,5-thiadiazoleCore ScaffoldStep1->CoreS2Cl2 / DMFCyclizationPathAPath A: Radical Bromination(NBS / AIBN)Core->PathAPathBPath B: Hydrolysis(LiOH)Core->PathBProdA3-Bromomethyl Derivative(Electrophile for SN2)PathA->ProdAProdB4-Carboxylic Acid(Coupling Partner)PathB->ProdBLibraryDivergent Library Generation(M1/M4 Agonists)ProdA->Library+ Amines/ThiolsProdB->Library+ Amines (Amide Coupling)

Caption: Divergent synthetic strategy for generating 3-methyl-1,2,5-thiadiazole libraries.

References

  • Weinstock, L. M., et al. (1967). The Synthesis of 1,2,5-Thiadiazoles.[1][3][4][5][6][7][8][9] Journal of Organic Chemistry.[6][10]

  • Sauerberg, P., et al. (1992). Muscarinic agonists as analgesics. Antinociceptive activity versus M1 activity: SAR of alkylthio-TZTP's and related 1,2,5-thiadiazole analogs.[11] Journal of Medicinal Chemistry.[9]

  • Patani, G. A., & LaVoie, E. J. (1996).[9] Bioisosterism: A Rational Approach in Drug Design.[9] Chemical Reviews.[9]

  • Bymaster, F. P., et al. (1998). Xanomeline: A selective muscarinic agonist for the treatment of Alzheimer's disease. Drug Development Research.[12]

  • ChemicalBook. (2023). Synthesis of 1,2,5-Thiadiazole Protocols.

Application Notes and Protocols for the ¹³C NMR Analysis of 3-Methyl-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a vital heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the presence of one sulfur and two nitrogen atoms, confer a range of biological activities and make it a valuable pharmacophore.[1] 3-Methyl-1,2,5-thiadiazole, a simple substituted derivative, serves as a fundamental building block for more complex molecules. A thorough understanding of its structural and electronic characteristics is paramount for the rational design of novel therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for elucidating the molecular structure and electronic environment of such compounds. This comprehensive guide provides a detailed protocol and theoretical background for the ¹³C NMR analysis of 3-Methyl-1,2,5-thiadiazole.

Theoretical Principles: Understanding ¹³C Chemical Shifts in 3-Methyl-1,2,5-thiadiazole

The ¹³C NMR spectrum of 3-Methyl-1,2,5-thiadiazole is expected to exhibit three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule: C3, C4, and the methyl carbon (-CH₃). The chemical shift of each carbon is primarily influenced by the local electronic environment, including the electronegativity of neighboring atoms and the overall aromaticity of the heterocyclic ring.

The 1,2,5-thiadiazole ring is an electron-deficient aromatic system. The two nitrogen atoms and the sulfur atom are more electronegative than carbon, leading to a general deshielding of the ring carbons and causing their signals to appear at a relatively high chemical shift (downfield) in the spectrum. For the parent, unsubstituted 1,2,5-thiadiazole, the C3 and C4 carbons are equivalent and resonate at approximately 151.6 ppm.

In 3-Methyl-1,2,5-thiadiazole, the introduction of an electron-donating methyl group at the C3 position breaks the molecule's symmetry. This substitution is predicted to have the following effects on the ¹³C NMR spectrum:

  • C3 Carbon: The methyl group will have a direct effect on the chemical shift of the C3 carbon to which it is attached. While alkyl groups are generally electron-donating, their precise effect on the chemical shift of sp²-hybridized carbons in heterocyclic systems can be complex. It is anticipated that the C3 signal will shift from the 151.6 ppm value of the unsubstituted ring.

  • C4 Carbon: The electronic effect of the methyl group will also be transmitted through the ring to the C4 carbon, albeit to a lesser extent. This will cause the C4 signal to shift from the original 151.6 ppm and be distinct from the C3 signal.

  • Methyl Carbon (-CH₃): The methyl carbon itself will resonate at a much lower chemical shift (upfield), characteristic of sp³-hybridized carbons in alkyl groups.[2]

Predicted ¹³C NMR Spectral Data for 3-Methyl-1,2,5-thiadiazole

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3160 - 170The C3 carbon is part of the electron-deficient thiadiazole ring and is directly attached to the methyl substituent. The exact shift will depend on the balance of electronic effects.
C4150 - 160The C4 carbon is also part of the thiadiazole ring and will be influenced by the methyl group at the 3-position, though to a lesser extent than C3.
-CH₃10 - 20This range is typical for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.

Experimental Protocol for ¹³C NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 3-Methyl-1,2,5-thiadiazole. Given that many small heterocyclic compounds can be volatile, this protocol includes precautions for handling such samples.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Acetone-d₆ or Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar compounds.

  • Concentration: For a standard ¹³C NMR spectrum, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[3] If the sample amount is limited, the concentration can be reduced, but this will necessitate a longer acquisition time.

  • Sample Handling (for volatile compounds):

    • Work in a well-ventilated fume hood.

    • Cool the deuterated solvent and the NMR tube on ice before adding the sample to minimize evaporation.

    • Once the sample is dissolved, cap the NMR tube securely. For extended experiments or highly volatile samples, sealing the cap with parafilm is advised.[4]

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

II. NMR Instrument Setup and Data Acquisition

The following parameters are a general guide and may need to be optimized for the specific instrument being used.

  • Spectrometer Frequency: A spectrometer with a higher magnetic field strength (e.g., 400 MHz or greater for ¹H) will provide better signal dispersion and sensitivity for ¹³C NMR.

  • Tuning and Matching: Tune and match the ¹³C probe to the sample.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. For quaternary carbons, a longer delay may be necessary for full relaxation.

    • Pulse Width (P1): A 30° or 45° flip angle is often used to allow for a shorter relaxation delay.

    • Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans may be sufficient.

    • Spectral Width (SW): A range of 0 to 200 ppm is generally adequate for most organic molecules.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Advanced NMR Techniques for Spectral Assignment

To unambiguously assign the signals in the ¹³C NMR spectrum of 3-Methyl-1,2,5-thiadiazole, advanced NMR experiments can be employed.

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT is a powerful technique for differentiating between CH, CH₂, and CH₃ groups.[5] A DEPT-135 experiment is particularly useful:

  • CH₃ groups will appear as positive peaks.

  • CH₂ groups will appear as negative peaks.

  • CH groups will appear as positive peaks.

  • Quaternary carbons (like C3 in this molecule) will be absent.

By running a DEPT-135 experiment, the methyl signal can be definitively identified as a positive peak, and the absence of a signal at the chemical shift of C3 will confirm its quaternary nature.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)
  • HSQC: This 2D NMR experiment correlates carbon atoms with their directly attached protons. It would show a correlation between the methyl carbon and the methyl protons.

  • HMBC: This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away. It would be expected to show correlations between the methyl protons and the C3 and C4 carbons, which would be invaluable for assigning the ring carbon signals.

Logical Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 3-Methyl-1,2,5-thiadiazole in Deuterated Solvent filter Filter into NMR Tube dissolve->filter seal Seal NMR Tube filter->seal setup Instrument Setup (Tune, Lock, Shim) seal->setup acquire_13C Acquire Standard ¹³C Spectrum setup->acquire_13C acquire_DEPT Acquire DEPT-135 Spectrum acquire_13C->acquire_DEPT acquire_2D Acquire 2D NMR (HSQC/HMBC) (Optional) acquire_DEPT->acquire_2D process Process Spectra (FT, Phasing, Baseline Correction) acquire_2D->process reference Reference Spectra process->reference assign_CH3 Assign -CH₃ peak using DEPT reference->assign_CH3 assign_ring Assign Ring Carbons (C3, C4) using Predicted Shifts & HMBC assign_CH3->assign_ring report Report Chemical Shifts assign_ring->report

Caption: Experimental workflow for the ¹³C NMR analysis of 3-Methyl-1,2,5-thiadiazole.

Conclusion

The ¹³C NMR analysis of 3-Methyl-1,2,5-thiadiazole provides critical insights into its electronic structure. By following the detailed protocol outlined in these application notes, researchers can obtain high-quality spectra. The combination of standard ¹³C NMR with advanced techniques like DEPT and 2D correlation spectroscopy allows for the unambiguous assignment of all carbon signals. This structural information is fundamental for quality control, reaction monitoring, and the rational design of new molecules based on the 1,2,5-thiadiazole scaffold for applications in drug discovery and materials science.

References

  • RSC Publishing. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Available at: [Link]

  • ResearchGate. (2025). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Available at: [Link]

  • ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Available at: [Link]

  • University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation. Available at: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]

  • ACS Publications. (2018). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Available at: [Link]

  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Available at: [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Available at: [Link]

  • Journal of Chromatography A. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. Available at: [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Available at: [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • PubMed. (1990). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Available at: [Link]

  • YouTube. (2024). Calculation of 13 C chemical shift values #nmr #cmr. Available at: [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available at: [Link]

  • CAS Common Chemistry. (n.d.). CASPRE - 13 C NMR Predictor. Available at: [Link]

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Application Notes and Protocols for the Use of 3-Methyl-1,2,5-Thiadiazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Methyl-1,2,5-Thiadiazole Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to lead compounds. Among the heterocyclic pharmacophores, the 1,2,5-thiadiazole ring system has emerged as a privileged structure.[1] This application note provides a comprehensive guide to the strategic incorporation of a specific, yet versatile, derivative: 3-methyl-1,2,5-thiadiazole .

The 1,2,5-thiadiazole moiety is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] Its unique electronic properties and spatial arrangement make it an attractive component in the design of new therapeutic agents. Derivatives of 1,2,5-thiadiazole have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and neuroprotective effects.[3][4] The 3-methyl substitution offers a synthetically accessible starting point for further elaboration and can influence the overall lipophilicity and metabolic stability of the final drug candidate.

This guide will provide detailed protocols and expert insights into the synthesis of 3-methyl-1,2,5-thiadiazole, its incorporation into drug-like molecules, its role as a bioisosteric replacement for common functional groups, and the subsequent biological evaluation of the resulting compounds.

Physicochemical Properties of 3-Methyl-1,2,5-thiadiazole

A thorough understanding of the physicochemical properties of a building block is paramount for rational drug design. The following table summarizes key computed properties for 3-methyl-1,2,5-thiadiazole.

PropertyValueImplication in Drug Design
Molecular Weight 100.14 g/mol Low molecular weight, ideal for building more complex molecules while adhering to Lipinski's Rule of Five.
XLogP3-AA 0.8Moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 0The core scaffold does not donate hydrogen bonds, which can be advantageous for membrane permeability.
Hydrogen Bond Acceptors 3The nitrogen and sulfur atoms can act as hydrogen bond acceptors, enabling interactions with biological targets.
Topological Polar Surface Area (TPSA) 54 ŲA TPSA in this range is often associated with good oral bioavailability.

Data sourced from PubChem CID 13248941.

Synthesis of 3-Methyl-1,2,5-thiadiazole and its Derivatives

While various methods exist for the synthesis of the 1,2,5-thiadiazole core, a common and effective approach involves the cyclization of α-diamines or related precursors with a sulfur source.[2]

Protocol 1: Synthesis of 3-Methyl-1,2,5-thiadiazole (Illustrative)

This protocol is a conceptual illustration based on general methods for 1,2,5-thiadiazole synthesis.

Reaction Scheme:

G reagents Propane-1,2-diamine + SCl2 or SOCl2 product 3-Methyl-1,2,5-thiadiazole reagents->product Cyclization

A conceptual reaction for 3-methyl-1,2,5-thiadiazole synthesis.

Materials:

  • Propane-1,2-diamine

  • Sulfur monochloride (S₂Cl₂) or Thionyl chloride (SOCl₂)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propane-1,2-diamine (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfur monochloride or thionyl chloride (1.1 equivalents) in anhydrous DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 3-methyl-1,2,5-thiadiazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation of 3-Methyl-1,2,5-thiadiazole into Lead Molecules

The 3-methyl-1,2,5-thiadiazole scaffold can be functionalized to allow for its incorporation into more complex molecules. A common strategy is to introduce a reactive handle, such as a carboxylic acid or a halogen, onto the thiadiazole ring.

Protocol 2: Amide Coupling of a 3-Methyl-1,2,5-thiadiazole Carboxylic Acid Derivative

This protocol outlines the coupling of a functionalized thiadiazole with a primary or secondary amine.

Reaction Workflow:

G start 3-Methyl-1,2,5-thiadiazole-4-carboxylic acid coupling Coupling Reagents (e.g., HATU, DIPEA) start->coupling amine R-NH2 amine->coupling product Amide Product coupling->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Workflow for amide coupling of a thiadiazole derivative.

Materials:

  • 3-Methyl-1,2,5-thiadiazole-4-carboxylic acid (or other positional isomer)

  • Primary or secondary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3-methyl-1,2,5-thiadiazole-4-carboxylic acid (1 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

3-Methyl-1,2,5-Thiadiazole as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. The 1,2,5-thiadiazole ring is a versatile bioisostere for several common functional groups.

Bioisosteric Replacement Strategy:

G cluster_0 Original Functional Group cluster_1 Bioisosteric Replacement cluster_2 Potential Improvements carboxylic_acid Carboxylic Acid thiadiazole 3-Hydroxy-1,2,5-thiadiazole carboxylic_acid->thiadiazole mimics acidity and H-bonding amide Amide methyl_thiadiazole Substituted 1,2,5-Thiadiazole amide->methyl_thiadiazole mimics geometry and dipole properties Increased Metabolic Stability Improved Cell Permeability Enhanced Oral Bioavailability Altered Target Binding thiadiazole->properties methyl_thiadiazole->properties

Bioisosteric replacement strategies using the 1,2,5-thiadiazole scaffold.

  • Carboxylic Acid Bioisostere: The 3-hydroxy-1,2,5-thiadiazole moiety can serve as a bioisostere for a carboxylic acid.[5] This replacement can increase metabolic stability by avoiding rapid glucuronidation, a common metabolic pathway for carboxylic acids. The acidic proton on the hydroxyl group can still participate in key interactions with the biological target.

  • Amide Bioisostere: The 1,2,5-thiadiazole ring can also act as a bioisostere for an amide bond. This substitution can enhance metabolic stability by preventing hydrolysis by amidases. The thiadiazole ring can mimic the planar geometry and dipole moment of the amide bond, thus maintaining the overall conformation required for biological activity.

Biological Evaluation of 3-Methyl-1,2,5-thiadiazole Derivatives

Once novel compounds containing the 3-methyl-1,2,5-thiadiazole scaffold have been synthesized, their biological activity must be assessed. The choice of assay will depend on the therapeutic target of interest.

Protocol 3: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 4: In Vitro Metabolic Stability Assessment using Liver Microsomes

Assessing the metabolic stability of a new compound is crucial for predicting its in vivo half-life and oral bioavailability. This can be evaluated using liver microsomes, which contain key drug-metabolizing enzymes.[7][8]

Materials:

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound

  • Positive control compound (e.g., a rapidly metabolized drug)

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes in phosphate buffer.

  • Reaction Initiation: Pre-warm the master mix and the test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).

Structure-Activity Relationship (SAR) Insights

The systematic modification of the substituents on the 3-methyl-1,2,5-thiadiazole core can provide valuable structure-activity relationship (SAR) data. For instance, in the development of muscarinic agonists, the nature of the substituent at the 4-position of the 1,2,5-thiadiazole ring significantly influences potency and selectivity.[9] A thorough SAR exploration is essential for optimizing the pharmacological profile of any new chemical series based on this scaffold.

Conclusion

The 3-methyl-1,2,5-thiadiazole scaffold is a valuable building block in modern drug design. Its favorable physicochemical properties, synthetic tractability, and utility as a bioisostere make it an attractive starting point for the development of novel therapeutics across a range of disease areas. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this promising heterocyclic system in their drug discovery programs.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). MDPI. [Link]

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • (PDF) 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. ResearchGate. [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). MDPI. [Link]

  • Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Publishing. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Springer. [Link]

  • S9 Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Muscarinic agonists with antipsychotic-like activity: structure-activity relationships of 1,2,5-thiadiazole analogues with functional dopamine antagonist activity. PubMed. [Link]

  • Heterocycle Compounds with Antimicrobial Activity. PubMed. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. [Link]

  • S9 Stability Assay. MTTlab. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. PubMed. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. OMICS International. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

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  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC - NIH. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • S9 Stability Assay. Creative Bioarray. [Link]

  • Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. UNC Carolina Digital Repository. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]

  • 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. [Link]

  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1,2,5-Thiadiazole

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization Reference ID: TSC-THIA-3M-001[1]

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Methyl-1,2,5-thiadiazole , a critical pharmacophore found in beta-blockers (e.g., Timolol) and various agrochemicals.[1]

While several routes exist, the industry standard relies on the Weinstock Protocol —the cyclization of 2-aminopropanamide (alaninamide) or 1,2-diaminopropane with sulfur chlorides (


11

This guide covers:

  • Troubleshooting: Diagnosing common reaction failures and impurities.[1]

  • Mechanism & Causality: Understanding why byproducts form.[1]

  • Optimization: Protocols to minimize sulfur sludge and chlorination artifacts.

Troubleshooting Guide (Q&A)

Category A: Reaction Appearance & Workup[1]

Q1: My reaction mixture has turned into a thick, yellow/orange sludge that is clogging my filtration system. What happened? Diagnosis: Elemental Sulfur (


) Polymerization.
  • Cause: You likely used Sulfur Monochloride (

    
    )  as the cyclizing agent.[1][2][3] The stoichiometry of this reaction necessitates the extrusion of elemental sulfur as a byproduct.[1]
    
    • Mechanism:[1][2][4][5][6][7][8] The reaction of 2-aminopropanamide with

      
       produces the thiadiazole ring, HCl, and elemental sulfur.[1]
      
  • Solution:

    • Immediate Fix: Do not attempt to filter the crude sludge directly.[1] Dilute the reaction mixture with a non-polar solvent (like hexanes or heptane) to precipitate the sulfur, or use a Soxhlet extractor if the product is solid.[1]

    • Process Prevention: Switch to Thionyl Chloride (

      
      ) .[1] This variant (the modified Weinstock synthesis) produces 
      
      
      gas instead of solid sulfur, resulting in a much cleaner workup.[1]

Q2: I smell a strong, pungent odor of sulfur dioxide (


) even after the reaction is supposedly finished.Diagnosis:Ring Hydrolysis or Incomplete Cyclization.
  • Cause: 1,2,5-thiadiazoles are generally stable, but the intermediates (N-sulfinylamines) are moisture-sensitive.[1] If water enters the system, the ring-closure fails, releasing

    
    .[1]
    
  • Solution: Ensure strictly anhydrous conditions. Use dry DMF or Acetonitrile (<50 ppm water).[1]

Category B: Impurity Identification (LC-MS / GC-MS)[1]

Q3: I see a persistent impurity with a mass of [M-18]. It tracks closely with my product. Diagnosis: 2-Aminopropanenitrile (Dehydration Byproduct). [1]

  • Cause: The starting material (2-aminopropanamide) contains a primary amide.[1] Under the harsh acidic/thermal conditions of the reaction, the amide can dehydrate to a nitrile (

    
    ) before it has a chance to cyclize.[1]
    
  • Solution:

    • Control: Lower the initial addition temperature. Add the sulfur chloride dropwise at 0°C to favor the N-sulfinylamine formation over the dehydration pathway, then ramp temperature for cyclization.[1]

Q4: I have a byproduct with Mass [M+34] or [M+36]. Diagnosis: Chlorinated Analog (4-Chloro-3-methyl-1,2,5-thiadiazole).

  • Cause: Over-chlorination.[1] If you use a large excess of

    
     or 
    
    
    at high temperatures (>100°C), the vacant C-4 position on the ring can undergo electrophilic aromatic substitution (chlorination).[1]
  • Solution: Tightly control stoichiometry (1.1 – 1.5 equivalents max). Avoid reflux temperatures exceeding 80°C unless necessary.

Deep Dive: The Reaction Mechanism & Impurity Pathways[1]

To solve these issues, one must visualize the "Decision Points" where the molecules choose between becoming the product or a byproduct.[1]

The Weinstock Pathway (Graphviz Visualization)

Weinstock_SynthesisStart2-Aminopropanamide(Alaninamide)ReagentReagent ChoiceStart->ReagentInter_AN-SulfinylamineIntermediateReagent->Inter_A+ SOCl2(Cleaner Route)Inter_BDithio-IntermediateReagent->Inter_B+ S2Cl2(Classic Route)CyclizationRing Closure(Cyclization)Inter_A->Cyclization- SO2, - HClByprod_NitrileByproduct: Nitrile(Dehydration)Inter_A->Byprod_NitrileHigh Temp / AcidProduct3-Methyl-1,2,5-thiadiazole(Target)Cyclization->ProductByprod_ChloroByproduct: 4-Chloro-derivative(Over-reaction)Cyclization->Byprod_ChloroExcess Reagent>80°CInter_B->CyclizationExtrusionByprod_SulfurByproduct: Elemental Sulfur (S8)(Sludge)Inter_B->Byprod_SulfurMajor Side Reaction

Figure 1: Mechanistic divergence in 3-methyl-1,2,5-thiadiazole synthesis. Note the specific byproduct generation based on reagent choice.

Comparative Analysis of Reagents

Use this table to select the correct protocol for your facility's capabilities.

FeatureRoute A: Sulfur Monochloride (

)
Route B: Thionyl Chloride (

)
Primary Byproduct Elemental Sulfur (

)
(Solid sludge)
Sulfur Dioxide (

)
(Gas)
Purification Difficulty High. Requires extensive filtration or sublimation.[1]Low. Gas scrubs out; product distills easily.[1]
Cost Very Low (Reagents are cheap).[1]Moderate.
Reaction Mechanism Oxidative cyclization with sulfur extrusion.[1]Cyclization via N-sulfinylamine.[1][2]
Recommended For Small scale or when

is restricted.[1]
Process Scale / Industrial Standard.
Key Risk Clogging equipment; exothermic sulfur polymerization.[1]Gas evolution (requires scrubbers); Nitrile formation.[1]

Standardized Experimental Protocol

Objective: Synthesis of 3-Methyl-1,2,5-thiadiazole minimizing sulfur contaminants. Method: The Modified Weinstock Protocol (using

1
Materials:
  • 2-Aminopropanamide Hydrochloride (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq)[1]
    
  • Pyridine (Catalytic/Base)[1]

  • Solvent: DMF (Dimethylformamide) - Must be anhydrous[1]

Step-by-Step Workflow:
  • Preparation:

    • Charge a flame-dried 3-neck flask with 2-Aminopropanamide HCl and anhydrous DMF.

    • Cool the suspension to 0°C under Nitrogen atmosphere. Critical: Low temperature prevents immediate nitrile formation.[1]

  • Addition:

    • Add Thionyl Chloride dropwise over 60 minutes.[1]

    • Observation: Massive gas evolution (

      
       and 
      
      
      ).[1] Ensure scrubber is active.[1]
  • Cyclization:

    • Allow mixture to warm to Room Temperature (25°C) for 2 hours.

    • Heat gradually to 80°C for 4 hours.

    • Checkpoint: Monitor by TLC/GC.[1] If the starting material persists, do not increase temp (risk of chlorination); instead, add 0.1 eq of additional

      
      .[1]
      
  • Workup (The "Clean" Method):

    • Cool to room temperature.[1][3]

    • Quench carefully into ice water (Exothermic!).[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Wash organic layer with saturated

      
       (to remove acid traces) and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Distillation is preferred over column chromatography due to the volatility of the product (bp ~123°C).[1]

References

  • Weinstock, L. M. , et al. (1967).[1] "1,2,5-Thiadiazoles.[1][2][4][7][8][9][10] I. Synthesis and Reactions."[1][2][5][6][7][8][9][10] The Journal of Organic Chemistry, 32(9), 2823–2829.[1] [1]

  • Weinstock, L. M. (1969).[1][11] "Process for preparing 1,2,5-thiadiazoles." U.S. Patent 3,440,246.[1][11]

  • Konstantinova, L. S. , et al. (2014).[1][3] "Recent advances in the synthesis and applications of 1,2,5-thiadiazoles." Tetrahedron, 70(36), 5558-5568.[1] [1]

  • Rakitin, O. A. (2008).[1] "Sulfur Monochloride in the Synthesis of Heterocyclic Compounds." Advances in Heterocyclic Chemistry, 96, 175-223.[1] [1][2]

Troubleshooting 3-Methyl-1,2,5-thiadiazole reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-1,2,5-Thiadiazole Chemistry

Role: Senior Application Scientist Status: Active System: Reaction Optimization & Troubleshooting Interface

Executive Technical Overview

Welcome to the technical support hub for the 3-Methyl-1,2,5-thiadiazole scaffold. In medicinal chemistry, this moiety acts as a critical bioisostere for pyridine or nitro-benzene rings, offering unique lipophilicity and electron-withdrawing properties essential for modulating potency in beta-blockers (e.g., Timolol analogs) and antimicrobial agents.

However, this scaffold presents a "Reactivity Paradox" that often traps researchers:

  • Aromatic Stability: The ring is generally stable to acid and electrophilic attack.

  • Nucleophilic Fragility: The sulfur atom is a "soft" electrophile. Strong carbon nucleophiles (e.g., n-BuLi) often attack the sulfur rather than deprotonating the methyl group, leading to catastrophic ring cleavage (the "Death Pathway").

This guide provides self-validating protocols to navigate these mechanisms.

Critical Reactivity Map

Before proceeding, visualize the reactivity nodes of your molecule. Misidentifying the active site is the #1 cause of experimental failure.

ReactivityMap Center 3-Methyl-1,2,5-Thiadiazole Methyl Methyl Group (C3) Target: Radical Functionalization Risk: Low Acidity (pKa ~29) Center->Methyl Radical Pathway (Safe) Sulfur Sulfur Atom (S1) Target: Nucleophilic Attack Risk: Ring Cleavage Center->Sulfur Hard Nucleophile Pathway (Fatal) Carbon4 Ring Carbon (C4) Target: SNAr (if Halogenated) Risk: Deactivated by Methyl Center->Carbon4 Substitution Pathway

Figure 1: Reactivity Profile. Green paths indicate safe functionalization; red dashed paths indicate instability zones.

Troubleshooting Module: Methyl Group Functionalization

Issue 1: "I tried to lithiate the methyl group with n-BuLi, but I recovered a complex mixture of nitriles and elemental sulfur."

Diagnosis: Ring Cleavage via Sulfur Attack. You assumed the methyl protons were acidic enough for lateral lithiation. While this works for isoxazoles or 1,3,4-thiadiazoles, the 1,2,5-thiadiazole ring is different. The sulfur atom is highly susceptible to nucleophilic attack by hard bases like n-butyllithium.

Mechanism of Failure:

  • n-BuLi attacks the Sulfur atom (S1) instead of the methyl proton.

  • The N-S bond breaks, leading to an open-chain dianion.

  • The structure fragments into nitriles (R-CN) and inorganic sulfur upon quenching.

Corrective Protocol (The "Radical Bypass"): Do not use organolithiums directly on the methyl derivative. Use Radical Bromination to activate the position first.

Step-by-Step Protocol:

  • Reagents: Use N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Anhydrous CCl₄ or Trifluorotoluene (greener alternative).

  • Conditions: Reflux (70-80°C) under Argon.

  • Monitoring: The reaction is self-indicating. As NBS (insoluble solid) converts to Succinimide (floats/lighter), the suspension changes character.

  • Result: Formation of 3-(Bromomethyl)-1,2,5-thiadiazole .

  • Next Step: The bromomethyl group is now a soft electrophile. You can now react it with nucleophiles (amines, thiols) under mild conditions without threatening the ring integrity.

Expert Tip: If you must generate a carbanion, consider trans-metalation. Brominate first, then perform a Lithium-Halogen exchange at -78°C. The Li-Hal exchange is faster than S-attack if kept strictly cold.

Troubleshooting Module: Ring Synthesis & Stability

Issue 2: "My ring closure reaction using diamine and SCl₂ yields <20% product."

Diagnosis: Hydrolytic Quenching or Thermal Decomposition. The formation of the N-S-N bond is reversible and highly sensitive to water. Furthermore, the reaction generates HCl, which can trap your diamine starting material as an unreactive hydrochloride salt if not managed.

The "Dry-Base" Protocol:

  • Drying: Ensure the diamine precursor (e.g., 2,3-diaminobutane for dimethyl analog) is bone-dry.

  • HCl Scavenger: Do not rely solely on reflux to remove HCl. Add a non-nucleophilic base like Pyridine (2.2 equiv) or conduct the reaction in a biphasic system (DCM/Water) only if using S₂Cl₂ (Sulfur Monochloride) which is more robust than SCl₂.

  • Temperature: SCl₂ reactions are exothermic. Start at -10°C, then warm to room temperature.

    • Warning: Do not heat above 60°C during addition; 1,2,5-thiadiazoles are thermally stable once formed, but the intermediates are not.

Data Comparison: Reagent Efficiency

ReagentYield PotentialRisk FactorRecommended For
SCl₂ (Sulfur Dichloride) High (70-85%)High (Explosive/Volatile)Small scale, high purity needs
S₂Cl₂ (Sulfur Monochloride) Moderate (50-65%)ModerateLarge scale, robust substrates
SOCl₂ (Thionyl Chloride) Low (<40%)LowNot recommended for thiadiazoles (forms oxides)

Troubleshooting Module: Nucleophilic Substitution (SNAr)

Issue 3: "I cannot displace the chlorine on 3-Chloro-4-methyl-1,2,5-thiadiazole with my amine."

Diagnosis: Electronic Deactivation. In the synthesis of drugs like Timolol, the substrate is 3,4-dichloro -1,2,5-thiadiazole or 3-chloro-4-morpholino. The chlorine/morpholine groups are electron-withdrawing (inductively) or neutral enough to allow SNAr. However, your Methyl group is electron-donating (+I effect). This increases electron density on the ring, raising the energy barrier for the incoming nucleophile (SNAr requires an electron-deficient ring).

Optimization Workflow:

SNAr_Optimization Start Problem: Sluggish SNAr on 3-Chloro-4-methyl-1,2,5-thiadiazole Step1 Check Solvent System (Switch to Polar Aprotic: DMF, DMSO, NMP) Start->Step1 Step2 Increase Temperature (100-120°C required due to Methyl deactivation) Step1->Step2 Decision Did it work? Step2->Decision Success Isolate Product Decision->Success Yes Fail Alternative Strategy: Catalysis Decision->Fail No Buchwald Switch to Buchwald-Hartwig Coupling (Pd(OAc)2, BINAP, Cs2CO3) Fail->Buchwald

Figure 2: SNAr Optimization Logic. Standard SNAr conditions often fail with methyl-deactivated rings; Palladium catalysis is the authoritative workaround.

References & Authority

  • Ring Cleavage Mechanism:

    • Citation: "Heteroaromatic compounds containing an N—S bond, such as 3,4-dimethyl-1,2,5-thiadiazole... undergo nucleophilic attack at sulfur with resulting ring cleavage."[1][2]

    • Source: Davis, M. et al. "Lithiation of five-membered heteroaromatic compounds." Canadian Journal of Chemistry, 1970. Link

  • Radical Bromination & Derivatives:

    • Citation: Bromination of benzofused 1,2,5-thiadiazoles preserves the ring while functionalizing the carbon scaffold.

    • Source: Rakitin, O. et al. "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives." Molecules, 2022.[3][4] Link

  • General Synthesis & Reactivity:

    • Citation: Review of 1,2,5-thiadiazole synthesis from diamines and sulfur chlorides.

    • Source: "Synthesis of 1,2,5-Thiadiazoles." Organic Chemistry Portal. Link

  • Timolol/Medicinal Context:

    • Citation: Synthesis of Timolol from 3-chloro-4-morpholino-1,2,5-thiadiazole (demonstrating SNAr viability on activated rings).

    • Source: "Process for preparing R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole." Google Patents, US20110092507A1. Link

Sources

Side reactions in the synthesis of 3-Methyl-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methyl-1,2,5-thiadiazole

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 3-Methyl-1,2,5-thiadiazole (CAS: 2721-37-1) Primary Protocol: The Weinstock Cyclization (Alaninamide +


)

Executive Summary

This guide addresses the critical failure modes in the synthesis of 3-Methyl-1,2,5-thiadiazole. While the 1,2,5-thiadiazole ring is aromatic and thermally stable, its construction via the Weinstock method (reaction of 2-aminopropanamide with sulfur monochloride) is prone to catastrophic polymerization and sulfur contamination. This document provides mechanistic insights to suppress side reactions and optimize isolation.

Module 1: The Weinstock Cyclization Protocol

Core Reaction: The synthesis relies on the condensation of 2-aminopropanamide hydrochloride (Alaninamide HCl) with sulfur monochloride (


) in a polar aprotic solvent (DMF or Pyridine).

Standard Operating Procedure (Optimized):

  • Suspension: Suspend Alaninamide HCl (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Addition: Add

    
     (3.0 - 3.5 eq) dropwise at 0–5°C. Critical: Exotherm control.
    
  • Cyclization: Allow to warm to room temperature, then heat to 60–80°C for 3–5 hours.

  • Quench: Cool and quench with ice water.

  • Extraction: Extract with ether/DCM; wash with base to remove acidic byproducts.

Visualizing the Reaction Pathways

WeinstockMechanism Start Alaninamide HCl (Precursor) Inter N-Sulfinyl Intermediate (Transient) Start->Inter + S2Cl2 - HCl S2Cl2 S2Cl2 (Reagent) Product 3-Methyl-1,2,5-thiadiazole (Target) Inter->Product Cyclization - S, - HCl Polymer S-N Polymers (Black Tar) Inter->Polymer High Conc. High Temp Sulfur Elemental Sulfur (S8) (Byproduct) Inter->Sulfur Stoichiometric Byproduct ChloroImp 4-Chloro-3-methyl-1,2,5-thiadiazole (Over-chlorination) Product->ChloroImp Excess S2Cl2 Prolonged Heat

Figure 1: Reaction pathways showing the primary cyclization alongside competitive polymerization and chlorination events.[1][2][3]

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Polymerization. Mechanism: The intermediate N-sulfinyl species are highly reactive. If the local concentration of


 is too high relative to the amine, or if the temperature spikes during addition, the nitrogen nucleophiles attack sulfur bridges between molecules rather than cyclizing intramolecularly. This forms linear sulfur-nitrogen polymers (

).

Corrective Actions:

  • Dilution Factor: Ensure the initial solvent volume is at least 10mL per gram of amine salt.

  • Reverse Addition: Consider adding the amine to the

    
     solution if polymerization persists (though standard Weinstock is 
    
    
    
    to amine).
  • Temperature Discipline: The addition of

    
     is violently exothermic. Maintain internal temperature <10°C during addition. Do not ramp to 80°C until gas evolution (HCl) subsides at RT.
    
Issue 2: "I see a significant impurity at M+34 in the Mass Spec."

Diagnosis: 4-Chloro-3-methyl-1,2,5-thiadiazole formation. Mechanism:


 is a potent chlorinating agent.[3] Once the thiadiazole ring forms, the C4 position (which has a proton) is susceptible to electrophilic aromatic substitution (chlorination) if excess reagent is present at high temperatures.

Corrective Actions:

  • Stoichiometry Check: Reduce

    
     from 3.5 eq to 2.8–3.0 eq.
    
  • Quench Timing: Monitor the reaction by HPLC/GC. Quench immediately upon consumption of the starting material. Extended heating "to be safe" promotes chlorination.

Issue 3: "The product is contaminated with yellow solids that clog my column."

Diagnosis: Elemental Sulfur (


) carryover.
Mechanism:  The Weinstock stoichiometry intrinsically produces elemental sulfur as the ring aromatizes (extrusion of S). Sulfur has similar solubility to the product in non-polar solvents.

Corrective Actions:

  • Steam Distillation: 3-Methyl-1,2,5-thiadiazole is steam volatile. This is the most effective way to separate it from non-volatile sulfur and tars.

  • Cyanide Wash (Caution): Washing the organic layer with aqueous sodium cyanide or sodium sulfite can convert elemental sulfur to water-soluble thiocyanate (

    
    ) or thiosulfate, but steam distillation is safer and preferred.
    

Module 3: Critical Process Parameters (CPP)

ParameterRangeImpact of Deviation
Reagent Ratio (

:Amine)
3:1< 2.5: Incomplete conversion, acyclic intermediates.> 4.0: Formation of chlorinated impurity (4-Cl).
Solvent Water Content < 0.05%High Water: Hydrolysis of

to

+ HCl. Destroys reagent and acidifies amine, stopping reaction.
Reaction Temperature (Ramp) 0°C

25°C

80°C
Skip 0°C: Exotherm runaway (Tar).Skip 80°C: Incomplete aromatization (Intermediate accumulation).
Quench pH pH > 9Product is acid-stable, but extraction requires neutral/basic pH to ensure no salt formation (though thiadiazoles are weak bases, pKa ~ -4.9).

Module 4: Logic Tree for Low Yields

TroubleshootingTree Start Low Yield (<40%) CheckTLC Check TLC/GC of Crude Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Yes Tar Black Baseline/Tar CheckTLC->Tar No SM, Streaking Volatile Clean Spectrum Low Mass Recovery CheckTLC->Volatile Clean Product Spot Moisture Check Solvent Dryness (S2Cl2 Hydrolysis?) SM_Left->Moisture TempControl Reduce Addition Temp Dilute Reaction Tar->TempControl EvapLoss Product is Volatile! (bp ~123°C) Avoid High Vac/Rotovap Heat Volatile->EvapLoss

Figure 2: Decision tree for diagnosing yield losses. Note the volatility risk.[1]

References

  • Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazole.[1][2][4][5][6][7] I. Synthesis and Properties.[3][6][8][9][10][11] Journal of Organic Chemistry, 32(9), 2823–2829.

    • Foundational text for the synthesis of 1,2,5-thiadiazoles from diamines/amides and sulfur chlorides.
  • ChemicalBook. (n.d.). 3-Methyl-1,2,5-thiadiazole Product Properties and Synthesis.

    • Provides physical property data (bp 123°C)
  • Paton, R. M. (1984). 1,2,5-Thiadiazoles.[2][4][5][6][7] In Comprehensive Heterocyclic Chemistry. Elsevier.[3]

    • Authoritative review on the reactivity and side-reaction mechanisms (chlorination, ring cleavage) of the thiadiazole core.

Sources

Validation & Comparative

3-Methyl-1,2,5-Thiadiazole: A Bioisosteric Alternative for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate process of drug design and optimization, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic properties. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological characteristics, stands as a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of 3-methyl-1,2,5-thiadiazole as a bioisostere for other common heterocyclic rings, supported by experimental data and detailed protocols.

The Principle of Bioisosteric Replacement

Bioisosterism is a powerful tool for fine-tuning the properties of a drug candidate while maintaining its biological activity.[1][2][3][4] By substituting one molecular fragment with a bioisostere, medicinal chemists can modulate parameters such as lipophilicity, metabolic stability, and hydrogen bonding capacity.[1][2][3][4] Heterocyclic rings are particularly amenable to bioisosteric replacement due to their diverse electronic and steric properties, which allow them to engage with biological targets through various non-covalent interactions.

The choice of a suitable bioisostere is a multifactorial decision, balancing the need to preserve essential binding interactions with the desire to improve drug-like properties. This guide focuses on the utility of the 3-methyl-1,2,5-thiadiazole ring as a versatile bioisostere, offering a unique combination of electronic and steric features.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a specific heterocycle as a bioisostere is heavily influenced by its intrinsic physicochemical properties. The 3-methyl-1,2,5-thiadiazole ring presents a distinct profile when compared to other commonly used five- and six-membered heterocycles.

Property3-Methyl-1,2,5-ThiadiazolePyridineThiophene1,3,4-OxadiazoleIsoxazoleThiazole
Molecular Weight ( g/mol ) 100.1479.1084.1470.0569.0685.12
logP 0.80.651.81-0.630.10.44
pKa (of conjugate acid) Weakly basic5.23-4.5Basic-3.02.5
Dipole Moment (D) ~2.5 (estimated)2.20.533.333.31.61
Hydrogen Bond Acceptors 310221
Hydrogen Bond Donors 000000

Data for 3-methyl-1,2,5-thiadiazole from PubChem. Data for other heterocycles compiled from various sources.[3][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

The 1,2,5-thiadiazole ring is a π-excessive heteroaromatic system, which contributes to its stability.[2] Its weakly basic nature is a result of the high electron density in the π-orbitals compared to the nitrogen lone pairs.[2] This reduced basicity compared to pyridine can be advantageous in avoiding off-target interactions with aminergic GPCRs. The presence of three hydrogen bond acceptors offers multiple points for interaction with biological targets.

Case Study: 1,2,5-Thiadiazole Derivatives as Muscarinic M1 Receptor Agonists

A compelling example of the application of the 1,2,5-thiadiazole scaffold as a bioisostere is in the development of muscarinic M1 receptor agonists for the potential treatment of neurological disorders like Alzheimer's disease.[1][19] In these studies, the 1,2,5-thiadiazole ring serves as a central scaffold, with various alkoxy and alkylthio substituents at the 3-position and a tetrahydropyridine moiety at the 4-position.

The rationale behind this design is to mimic the spatial arrangement and electronic properties of known muscarinic agonists while leveraging the unique characteristics of the thiadiazole ring to optimize potency, selectivity, and pharmacokinetic properties. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, a crucial interaction for binding to the muscarinic receptor.

Comparative Biological Data

In a key study, a series of 3-alkoxy-1,2,5-thiadiazole derivatives were synthesized and evaluated for their affinity and functional activity at muscarinic receptors.[19] The data demonstrated that the 1,2,5-thiadiazole core could effectively serve as a scaffold for potent muscarinic agonists. Furthermore, the study included a comparison with 1,2,5-oxadiazole analogues, providing a direct bioisosteric comparison.

CompoundHeterocycleR GroupM1 Binding Affinity (Ki, nM)M1 Functional Activity (EC50, nM)
5e 1,2,5-Thiadiazole-O(CH₂)₄CH₃1.23
5f 1,2,5-Thiadiazole-O(CH₂)₅CH₃1.51
13j 1,2,5-Oxadiazole-O(CH₂)₅CH₃10100

Data adapted from Saunders et al., J. Med. Chem. 1990, 33 (4), pp 1128–1138.[19]

The results clearly indicate that the 1,2,5-thiadiazole derivatives (5e and 5f) exhibit significantly higher affinity and functional potency at the M1 receptor compared to their 1,2,5-oxadiazole bioisostere (13j).[19] This highlights the profound impact that subtle changes in the heterocyclic core can have on biological activity. The sulfur atom in the thiadiazole ring, compared to the oxygen in the oxadiazole, likely influences the electronic distribution and overall conformation of the molecule, leading to a more favorable interaction with the receptor.

Experimental Protocols

To facilitate the exploration of 3-methyl-1,2,5-thiadiazole and other heterocyclic bioisosteres, detailed experimental protocols for synthesis and biological evaluation are provided below.

Synthesis of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine

This protocol is adapted from a patented synthesis of a potent muscarinic agonist.[2]

SynthesisWorkflow start 3-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide step1 Dissolve in Methanol Cool to 0-5 °C start->step1 step2 Add Sodium Borohydride in 0.1N NaOH step1->step2 step3 Stir for 30 min step2->step3 step4 Neutralize with 4N HCl Adjust pH to 7-8 step3->step4 step5 Extract with Methylene Chloride step4->step5 step6 Evaporate to yield free base step5->step6 end 3-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine step6->end

Synthetic workflow for a 1,2,5-thiadiazole derivative.

Step-by-Step Methodology:

  • A solution of sodium borohydride (113 g, 2.99 mol) in 0.1N sodium hydroxide (500 ml) is prepared.

  • 3-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (1.00 kg, 2.47 mol) is dissolved in methanol (4 L) under a nitrogen atmosphere and the solution is cooled to 0-5 °C.

  • The sodium borohydride solution is added dropwise to the stirred pyridinium iodide solution over 3 hours, maintaining the temperature between 0 and 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes.

  • The reaction is neutralized with 4N hydrochloric acid (800 ml), and the pH is adjusted to 7-8.

  • Water (8 L) is added, and the mixture is extracted with methylene chloride (2 x 2 L).

  • The combined organic layers are washed with water and evaporated to yield the free base of the title compound.

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.[20][21][22][23]

BindingAssayWorkflow start Prepare receptor membranes (e.g., from CHO cells expressing M1 receptor) step1 Incubate membranes with [3H]-Pirenzepine (radioligand) and varying concentrations of test compound start->step1 step2 Equilibrate at room temperature step1->step2 step3 Separate bound from free radioligand by vacuum filtration step2->step3 step4 Wash filters to remove non-specific binding step3->step4 step5 Quantify bound radioactivity using liquid scintillation counting step4->step5 step6 Analyze data to determine Ki values step5->step6 end Binding Affinity (Ki) of Test Compound step6->end

Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells expressing the target muscarinic receptor subtype (e.g., M1) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

  • Incubation: In a 96-well plate, add receptor membranes, a fixed concentration of the radioligand (e.g., [³H]-Pirenzepine for M1 receptors), and a range of concentrations of the test compound.

  • Equilibration: The plate is incubated for a sufficient time (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.[7][11][24][25][26][27][28]

GTPgSAssayWorkflow start Prepare receptor membranes step1 Incubate membranes with varying concentrations of test compound (agonist) start->step1 step2 Add [35S]GTPγS and GDP step1->step2 step3 Incubate to allow for G-protein activation and [35S]GTPγS binding step2->step3 step4 Terminate reaction and separate bound from free [35S]GTPγS step3->step4 step5 Quantify bound radioactivity step4->step5 step6 Analyze data to determine EC50 and Emax step5->step6 end Functional Potency (EC50) and Efficacy (Emax) step6->end

Workflow for a GTPγS functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: As in the binding assay, prepare membranes from cells expressing the receptor of interest.

  • Assay Buffer: Use a buffer containing MgCl₂ and GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4).

  • Incubation: In a 96-well plate, incubate the membranes with varying concentrations of the test compound (agonist).

  • GTPγS Addition: Add a fixed concentration of [³⁵S]GTPγS to initiate the binding reaction.

  • Reaction Time: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound.

Conclusion

The 3-methyl-1,2,5-thiadiazole ring is a valuable and versatile bioisostere for other heterocyclic systems in drug discovery. Its unique physicochemical properties, including its weak basicity and multiple hydrogen bond acceptors, offer medicinal chemists a powerful tool to modulate the pharmacological and pharmacokinetic profiles of lead compounds. The case study of muscarinic M1 receptor agonists demonstrates the successful application of the 1,2,5-thiadiazole scaffold in generating potent and selective ligands. By carefully considering the comparative properties and utilizing robust experimental protocols, researchers can effectively leverage 3-methyl-1,2,5-thiadiazole and its derivatives to accelerate the development of novel therapeutics.

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Comparative Guide: Biological Target Validation for 3-Methyl-1,2,5-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists. Primary Focus: Validation of the 3-Methyl-1,2,5-thiadiazole scaffold as a bioisostere for Muscarinic Acetylcholine Receptor (mAChR) agonists.

Executive Summary: The Scaffold Advantage

In the development of neuroactive agents, particularly for Alzheimer’s disease and schizophrenia, the 3-Methyl-1,2,5-thiadiazole moiety has emerged as a critical "privileged structure." Historically, isoxazole derivatives showed high affinity for muscarinic receptors but failed due to poor metabolic stability (reductive ring opening).

This guide validates the 3-Methyl-1,2,5-thiadiazole scaffold as a superior alternative. It combines the high receptor affinity of isoxazoles with the metabolic robustness of pyridines, specifically targeting the M1 and M4 muscarinic acetylcholine receptors .

The Core Value Proposition
  • Bioisosterism: Mimics the electrostatic profile of ester/isoxazole groups required for the orthosteric binding site.

  • Metabolic Stability: The S-N bond is significantly more resistant to hepatic reductases than the O-N bond of isoxazoles.

  • Lipophilicity: The methyl substitution at the 3-position optimizes LogP for blood-brain barrier (BBB) penetration without introducing excessive steric bulk.

Comparative Profiling: Thiadiazole vs. Alternatives

To validate the target, one must prove superiority over established bioisosteres. The following data compares the 3-Methyl-1,2,5-thiadiazole core against its primary competitors: the 3-Methylisoxazole (high affinity, low stability) and the 3-Methylpyridine (high stability, low efficacy).

Table 1: Physicochemical and Biological Comparison (Representative Data)
Feature3-Methyl-1,2,5-Thiadiazole 3-Methylisoxazole 3-Methylpyridine
Primary Target mAChR (M1/M4 Agonist)mAChR (M1 Agonist)mAChR (Weak Partial Agonist)
Binding Affinity (

)
High (1–10 nM)Very High (0.5–5 nM)Low (>100 nM)
Efficacy (

)
Full/Partial AgonistFull AgonistWeak Partial Agonist
Metabolic Stability (

)
Moderate-High (>60 min)Low (<15 min)Very High (>120 min)
Metabolic Liability S-oxidation (slow)N-O reductive cleavage (rapid)N-oxidation (slow)
Electronic Character

-deficient (Electron withdrawing)

-excessive

-deficient
H-Bond Acceptor Strong (N atoms)ModerateModerate

Analysis: The 3-Methyl-1,2,5-thiadiazole serves as the "Goldilocks" scaffold. It retains the critical hydrogen-bond acceptor capability (via the ring nitrogens) necessary for interacting with the threonine/tyrosine residues in the M1 orthosteric site, which the pyridine lacks. Simultaneously, it avoids the rapid metabolic degradation seen with the isoxazole ring.

Target Validation Protocols

To validate a new chemical entity (NCE) containing this scaffold, you must establish both binding affinity (occupancy) and functional efficacy (signaling).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the compound for the M1 receptor.

Methodology:

  • Membrane Prep: Use CHO-K1 cells stably expressing human M1 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Ligand Selection: Use [

    
    H]-N-Methylscopolamine ([
    
    
    
    H]-NMS)
    as the radioligand (0.2 nM). It is a high-affinity antagonist.
    • Why NMS? It is hydrophilic and has low non-specific binding compared to lipophilic agonists.

  • Incubation: Incubate membranes (20 µg protein) with the radioligand and varying concentrations of the 3-Methyl-1,2,5-thiadiazole derivative (10 pM to 10 µM) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: IP-One Accumulation Assay (Functional Efficacy)

Objective: Confirm the compound acts as an agonist by measuring Gq-protein pathway activation.

Methodology:

  • Principle: M1 coupling to Gq activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3. IP3 degrades rapidly to IP1. Lithium Chloride (LiCl) is used to inhibit inositol monophosphatase, causing IP1 to accumulate.

  • Cell Seeding: Seed M1-expressing CHO cells (10,000 cells/well) in a 384-well plate.

  • Stimulation: Add the test compound in stimulation buffer containing 50 mM LiCl . Incubate for 60 minutes at 37°C.

  • Detection: Use a Homogeneous Time-Resolved Fluorescence (HTRF) kit.

    • Add Cryptate-labeled anti-IP1 antibody.

    • Add d2-labeled IP1 analog.

  • Readout: Measure FRET signal (665 nm/620 nm ratio). High IP1 levels (agonist activity) compete with d2-IP1, decreasing the FRET signal.

  • Data Normalization: Normalize to the response of a full agonist reference (e.g., Carbachol or Xanomeline).

Visualizing the Mechanism

Diagram 1: The Validation Workflow

This flowchart illustrates the logical progression from scaffold synthesis to confirmed biological target validation.

ValidationWorkflow Synthesis Scaffold Synthesis (3-Methyl-1,2,5-thiadiazole) Binding Radioligand Binding (Displace [3H]-NMS) Synthesis->Binding Screen Affinity Binding->Synthesis Low Affinity (Modify R-Group) Functional Functional Assay (IP1 Accumulation) Binding->Functional Ki < 100nM Functional->Synthesis Antagonist Profile ADME Metabolic Stability (Microsomal Assay) Functional->ADME Full Agonist ADME->Synthesis Rapid Clearance Validation Target Validated (Lead Candidate) ADME->Validation t1/2 > 60min

Caption: Iterative workflow for validating 3-Methyl-1,2,5-thiadiazole derivatives, filtering for affinity, efficacy, and stability.

Diagram 2: M1 Receptor Signaling Pathway (Gq Coupling)

This diagram details the specific intracellular cascade activated by the thiadiazole agonist, validating the functional assay choice.

GqSignaling Ligand 3-Methyl-1,2,5-Thiadiazole (Agonist) GPCR Muscarinic M1 Receptor Ligand->GPCR Binding Gq Gq Protein (Heterotrimer) GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Opens Channels IP1 IP1 (Accumulated via LiCl) IP3->IP1 Degradation

Caption: The Gq signaling cascade. The IP1 assay measures the stable downstream metabolite of IP3 accumulation.

References

  • Sauerberg, P., et al. (1992). Muscarinic agonists with antipsychotic-like activity: structure-activity relationships of 1,2,5-thiadiazole analogues. Journal of Medicinal Chemistry. Link

  • Bymaster, F. P., et al. (1998). Xanomeline: A selective muscarinic agonist for the treatment of Alzheimer's disease. Drug Development Research. Link

  • Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,5-thiadiazole derivatives as bioisosteres of arecoline. Journal of Medicinal Chemistry. Link

  • Showell, G. A., & Snow, R. J. (1995). 1,2,5-Thiadiazoles in medicinal chemistry. Drugs of the Future. Link

  • Cisbio Bioassays. (2024). IP-One HTRF Assay Principle and Protocol. Revvity. Link

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